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C19H19F2N7O Documentation Hub

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  • Product: C19H19F2N7O

Core Science & Biosynthesis

Foundational

Target Identification and Validation: The L-838,417 Framework

The following technical guide details the target identification and validation framework for L-838,417 ( ), a landmark compound in neuropsychopharmacology designed to decouple anxiolytic efficacy from sedative side effec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the target identification and validation framework for L-838,417 (


), a landmark compound in neuropsychopharmacology designed to decouple anxiolytic efficacy from sedative side effects.[1][2]

Compound: L-838,417 (


)
Class:  Subtype-Selective GABA

Receptor Modulator Primary Target: GABA

Receptor (

,

,

subunits) Therapeutic Indication: Anxiolysis without Sedation, Antinociception[1][2]

Executive Summary

The identification and validation of L-838,417 represents a pivotal case study in "rational design for subtype selectivity."[2] Unlike classical benzodiazepines (e.g., diazepam) that indiscriminately activate all synaptic GABA


 receptor isoforms (

), L-838,417 was identified through a rigorous screening cascade aimed at

-sparing activity
.[1][2]

The core validation thesis rests on the hypothesis that the


 subunit mediates sedation and amnesia, while 

and

mediate anxiolysis.[1][2] L-838,417 validates this hypothesis by acting as a partial agonist at

and a functional antagonist (zero efficacy) at

, despite retaining high affinity for all four subtypes.[1][2]

Chemical Identity & Structural Properties

The physicochemical profile of L-838,417 facilitates central nervous system (CNS) penetration, a prerequisite for its target engagement.[1][2]

PropertySpecification
IUPAC Name 7-tert-butyl-3-(2,5-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Formula

Molecular Weight 399.4 g/mol
Core Scaffold Triazolo-pyridazine
Key Substituents Difluorophenyl group (lipophilicity/binding), Triazole moiety (metabolic stability)
Solubility DMSO (>10 mM), Ethanol (low)

Target Identification Strategy

The identification of L-838,417 utilized a "Reverse Pharmacology" approach.[1][2] Rather than phenotypic screening, the target (GABA


 benzodiazepine site) was known; the challenge was identifying a ligand with a specific functional profile across subtypes.[1][2]
Primary Screening: Radioligand Binding (Affinity)

The initial step involved establishing that the compound binds to the target.[1][2] This does not determine efficacy (agonist vs. antagonist), only occupancy.[1][2]

  • Method: Competitive displacement of

    
    -Flumazenil (a non-selective antagonist) from HEK293 cells expressing recombinant human GABA
    
    
    
    receptors.[1][2]
  • Result: L-838,417 displayed high affinity (

    
     nM) across all subtypes, including the unwanted 
    
    
    
    subtype.[1][2]
    • Crucial Insight: Affinity ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Efficacy. The compound binds to the sedative target (
      
      
      
      ) but does not activate it.[1][2]
Secondary Screening: Functional Electrophysiology (Efficacy)

To differentiate L-838,417 from non-selective benzodiazepines, functional assays were required to measure chloride (


) current potentiation.[1][2]
  • Protocol: Two-electrode voltage clamp (TEVC) in Xenopus oocytes or Patch-clamp in stable HEK293 lines.

  • Subtype Panels:

    • 
       (Sedation panel)[1][2]
      
    • 
       (Anxiolysis panel)
      
    • 
       (Anxiolysis panel)
      
    • 
       (Cognition panel)[1][2]
      
  • Data Output:

    • 
      :  0% potentiation of GABA response (Antagonist).[1][2]
      
    • 
      :  ~40-50% potentiation compared to full agonists (Partial Agonist).[1][2]
      

TargetID_Workflow Compound C19H19F2N7O (L-838,417) Binding Radioligand Binding ([3H]-Flumazenil) Compound->Binding Affinity High Affinity (Ki < 1nM) All Subtypes (α1, α2, α3, α5) Binding->Affinity FuncScreen Functional Screen (Electrophysiology) Affinity->FuncScreen Alpha1 α1 Subtype (Sedation Target) FuncScreen->Alpha1 Alpha23 α2/α3 Subtypes (Anxiety Target) FuncScreen->Alpha23 Result1 NO Efficacy (Antagonist) Alpha1->Result1 Result2 Partial Efficacy (Agonist) Alpha23->Result2 Candidate Lead Candidate Selected Result1->Candidate Safety Result2->Candidate Efficacy

Figure 1: The screening cascade used to identify L-838,417. Note the bifurcation at the functional screen where affinity is constant, but intrinsic efficacy drives selection.

Target Validation Protocols

Validation requires proving that the observed phenotypic effects (anxiolysis) are indeed driven by the specific engagement of


 and that the lack of sedation is due to 

sparing.[1][2]
Genetic Validation: The "Knock-In" Strategy

The gold standard for validating GABA


 subtypes involves point-mutated mice.[1][2] The histidine-to-arginine (H->R) mutation renders the specific subunit insensitive to benzodiazepine-site ligands without altering physiological GABA transmission.[1][2]
  • Experimental Design:

    • Wild Type (WT): L-838,417 binds all subtypes.[1][2]

    • 
       Mice: 
      
      
      
      receptors are insensitive.[1][2]
    • 
       Mice: 
      
      
      
      receptors are insensitive.[1][2]
  • Validation Logic: If L-838,417 loses its anxiolytic effect in

    
     mice, the target is validated as the 
    
    
    
    isoform.[1][2]
  • Outcome: Studies confirmed that anxiolytic activity was abolished in

    
     point-mutated mice, definitively validating the 
    
    
    
    subtype as the driver of the therapeutic effect.[1][2]
In Vivo Behavioral Validation

To confirm the "functional selectivity" observed in vitro translates to complex biological systems.[1][2]

AssayPhysiological ReadoutTarget SubtypeL-838,417 Outcome
Elevated Plus Maze Anxiety (Time in open arms)

Active: Increased time in open arms (Anxiolytic).[1][2]
Vogel Conflict Test Anxiety (Suppressed drinking)

Active: Increased punished drinking.[1][2]
Rotarod Test Motor Coordination / Sedation

Inactive: No impairment at therapeutic doses.[1][2]
Horizontal Wire Muscle Relaxation

Inactive: No muscle relaxation observed.[1][2]

Mechanism of Action (Signaling Pathway)

L-838,417 functions as a Positive Allosteric Modulator (PAM) .[1][2] It does not open the channel directly; it increases the frequency of channel opening in the presence of GABA.[1][2]

Molecular Mechanism:

  • Binding: L-838,417 binds to the pocket at the interface of the

    
     and 
    
    
    
    subunits.[1][2]
  • Conformational Change:

    • At

      
       : Binding stabilizes the open-channel conformation (Partial Agonism).[1][2]
      
    • At

      
       : Binding stabilizes a neutral conformation (Antagonism/Null modulation).[1][2]
      
  • Ion Flux: In

    
     neurons, 
    
    
    
    influx increases
    
    
    Membrane hyperpolarization
    
    
    Reduced neuronal excitability in the amygdala (Anxiolysis).[1][2]

MOA_Pathway Drug L-838,417 Binding1 Binding (High Affinity) Drug->Binding1 Binding2 Binding (High Affinity) Drug->Binding2 GABA Endogenous GABA Rec_Alpha1 GABA-A Receptor (α1 Subunit) GABA->Rec_Alpha1 Rec_Alpha2 GABA-A Receptor (α2/α3 Subunit) GABA->Rec_Alpha2 Modulation1 Null Modulation (No Change in Cl-) Rec_Alpha1->Modulation1 Modulation2 Positive Allosteric Modulation (Increased Cl- Influx) Rec_Alpha2->Modulation2 Binding1->Rec_Alpha1 Binding2->Rec_Alpha2 Sedation Sedation / Ataxia Modulation1->Sedation NO EFFECT Anxiety Anxiolysis / Pain Relief Modulation2->Anxiety ACTIVATION

Figure 2: Differential signaling mechanism.[1][2] The compound binds both targets but only functionally modulates the anxiolytic pathway (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), avoiding the sedative pathway (

).[1][2]

References

  • McKernan, R. M., et al. (2000).[1][2][3] "Sedative but not anxiolytic properties of benzodiazepines are mediated by the GABA(A) receptor alpha1 subtype."[1][2][4][3] Nature Neuroscience.[1][2][3] Link

  • Rowlett, J. K., et al. (2005).[1][2] "Differentiation of the discriminative stimulus effects of the GABA(A) receptor-selective ligand L-838,417 from those of chlordiazepoxide and zolpidem in rhesus monkeys." Journal of Pharmacology and Experimental Therapeutics. Link

  • Nickolls, S., et al. (2011).[1][2][3] "A Comparison of the α2/3/5 Selective Positive Allosteric Modulators L-838,417 and TPA023 in Preclinical Models of Inflammatory and Neuropathic Pain." Advances in Pharmacological Sciences. Link

  • PubChem Database. "Compound Summary for CID 9908880, L-838,417."[1][2][4][5] National Center for Biotechnology Information.[1][2] Link

  • IUPHAR/BPS Guide to Pharmacology. "L-838417 Ligand Page." Link

Sources

Exploratory

Technical Guide: Preliminary Biological Activity Screening of C19H19F2N7O

Subtype-Selective GABA-A Receptor Modulator[1] Executive Summary & Compound Profile Target Identification: Based on the molecular formula C19H19F2N7O and the characteristic high nitrogen/fluorine ratio, this compound is...

Author: BenchChem Technical Support Team. Date: February 2026

Subtype-Selective GABA-A Receptor Modulator[1]

Executive Summary & Compound Profile

Target Identification: Based on the molecular formula C19H19F2N7O and the characteristic high nitrogen/fluorine ratio, this compound is identified as a triazolopyridazine derivative , specifically analogous to TPA023 (MK-0777) .[1]

Therapeutic Context: This class of molecules functions as an allosteric modulator of the GABA-A receptor at the benzodiazepine binding site.[1] The critical challenge in screening this specific pharmacophore is distinguishing subtype selectivity .[1]

  • Target Activity: Partial agonism at

    
    2  and 
    
    
    
    3
    subunits (Anxiolysis/Analgesia).
  • Off-Target Liability: Agonism at

    
    1  subunits (Sedation/Ataxia) and 
    
    
    
    5
    subunits (Cognitive impairment).[1]

Screening Objective: The preliminary screening cascade must go beyond simple affinity; it must quantify intrinsic efficacy across subtypes to validate the compound as a non-sedating anxiolytic.[1]

Physicochemical Profile (In Silico Prediction)
PropertyValueImplication for Screening
Molecular Formula C19H19F2N7OSynthetic Small Molecule
Molecular Weight 399.4 g/mol Optimal for CNS penetration (<450 Da)
LogP (Predicted) ~2.5 - 3.0High lipophilicity; requires DMSO controls
TPSA ~85 ŲGood blood-brain barrier (BBB) permeability
H-Bond Donors/Acc 0 / 7High acceptor count suggests strong receptor interaction

Screening Workflow Visualization

The following diagram outlines the logical flow from target engagement to functional validation. This cascade filters out non-selective sedatives early in the process.[1]

ScreeningCascade Start Compound C19H19F2N7O (Solubilized in DMSO) Level1 PHASE I: Primary Affinity Radioligand Binding ([3H]-Flumazenil) Target: Whole Brain Membrane or Recombinant GABA-A Start->Level1 Decision1 Ki < 10 nM? Level1->Decision1 Level2 PHASE II: Functional Subtype Selectivity Automated Electrophysiology (Patch Clamp) Cell Lines: HEK293 expressing α1β3γ2 | α2β3γ2 | α3β3γ2 Decision1->Level2 Pass Discard Discard / Redesign Decision1->Discard Fail (Low Affinity) Decision2 Efficacy Profile: α1 < 20% (Sparing) α2/3 > 40% (Agonism) Level2->Decision2 Level3 PHASE III: ADME & Liability Microsomal Stability (Human/Rat) CYP Inhibition Panel Decision2->Level3 Pass (Selective) Decision2->Discard Fail (Sedative/Non-selective)

Caption: Hierarchical screening cascade prioritizing subtype selectivity to avoid sedative side effects.

Phase I: Primary Affinity Screening (Radioligand Binding)[1]

Before assessing efficacy, we must confirm the compound binds to the benzodiazepine site (BZD-site) of the GABA-A receptor.[1]

Methodological Rationale

We utilize a competition binding assay using [3H]-Flumazenil (Ro 15-1788) .[1] Flumazenil is a silent antagonist with high affinity for the BZD site, making it the industry standard for displacement assays.[1]

Detailed Protocol
  • Receptor Source: Rat whole brain homogenates (cortex) or HEK293 membranes stably expressing human recombinant

    
    1
    
    
    
    3
    
    
    2 GABA-A receptors.[1]
  • Buffer Preparation: 50 mM Tris-Citrate buffer (pH 7.4) at 4°C.

  • Assay Setup:

    • Total Binding: 1 nM [3H]-Flumazenil + Membrane suspension.[1]

    • Non-Specific Binding (NSB): Add 10 µM Diazepam (saturating concentration).[1]

    • Test Compound: C19H19F2N7O titrated from 10 pM to 10 µM (8-point log scale).

  • Incubation: 90 minutes at 4°C (to minimize receptor degradation and ligand dissociation).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Target Criteria:

nM indicates high affinity suitable for lead optimization.[1]

Phase II: Functional Subtype Selectivity (Automated Patch Clamp)

This is the critical step for C19H19F2N7O. Binding affinity does not distinguish between an agonist (sedative) and a partial agonist (anxiolytic).[1] We must measure the modulation of GABA-induced currents.[1]

Methodological Rationale

Automated patch clamp (e.g., QPatch or SyncroPatch) is superior to FLIPR (fluorescence) for this class because it provides direct measurement of channel opening probability and precise control over "GABA shift."[1]

Experimental Design

Cell Lines: Three distinct HEK293 cell lines, each transiently or stably transfected with specific subunit combinations:

  • 
    1
    
    
    
    3
    
    
    2
    (Sedation proxy)
  • 
    2
    
    
    
    3
    
    
    2
    (Anxiolysis proxy)
  • 
    3
    
    
    
    3
    
    
    2
    (Anxiolysis/Analgesia proxy)
Protocol Steps
  • Cell Preparation: Harvest cells at 70-80% confluence. Resuspend in extracellular recording solution.

  • Giga-seal Formation: Robotically position cells on planar patch chips; establish whole-cell configuration (

    
    ).
    
  • GABA

    
     Determination:  Apply increasing concentrations of GABA to establish the 
    
    
    
    (concentration eliciting 20% of max response) for each cell line.[1] Note: Modulators are best tested against a sub-saturating GABA concentration.[1]
  • Compound Application:

    • Pre-incubate cell with C19H19F2N7O (1 µM) for 30 seconds.

    • Co-apply C19H19F2N7O + GABA (

      
      ).[1]
      
  • Readout: Measure the peak current amplitude (

    
    ) relative to GABA alone (
    
    
    
    ).

Data Presentation (Potentiation):


[1]

Success Criteria (The "TPA023 Profile"):

  • 
    1 Potentiation:  < 20% (Minimal sedation risk).[1]
    
  • 
    2/
    
    
    
    3 Potentiation:
    > 40-50% (Robust anxiolytic efficacy).[1]
  • Selectivity Ratio:

    
    2/
    
    
    
    1 efficacy ratio > 2.0.[1]

Phase III: Mechanism of Action Visualization

Understanding how C19H19F2N7O modulates the receptor is vital for interpreting the data.[1]

MOA GABA GABA (Neurotransmitter) Receptor GABA-A Receptor (Closed State) GABA->Receptor Binds Orthosteric Site Compound C19H19F2N7O (Allosteric Modulator) Compound->Receptor Binds Allosteric Site (α/γ Interface) Complex Receptor-Ligand Complex Receptor->Complex ConfChange Conformational Change Complex->ConfChange Increases GABA Affinity Chloride Cl- Influx (Hyperpolarization) ConfChange->Chloride Channel Opening Effect Inhibitory Postsynaptic Potential (IPSP) Chloride->Effect Neuronal Inhibition

Caption: Positive Allosteric Modulation (PAM) mechanism.[1] C19H19F2N7O enhances GABA affinity without directly opening the channel.[1]

Phase IV: Early ADME Liability (Metabolic Stability)[1]

Triazolopyridazines often face metabolic challenges. Early screening is mandatory.[1]

Protocol: Microsomal Stability

  • System: Pooled Human and Rat Liver Microsomes (0.5 mg/mL protein).

  • Substrate: C19H19F2N7O at 1 µM.

  • Cofactor: NADPH regenerating system (initiation).[1]

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Calculation:

    • 
       (Intrinsic Clearance).[1]
      
    • 
       (Half-life).[1]
      

Alert: If


 min in human microsomes, structural modification (e.g., fluorination of metabolic soft spots) is required before in vivo testing.[1]

References

  • Atack, J. R. (2010).[1] Preclinical and clinical pharmacology of the GABAA receptor α2/α3 subtype-selective partial agonist TPA023.[1] Pharmacology & Therapeutics, 125(1), 11-26.[1]

  • Low, K., et al. (2000).[1] Molecular and neuronal substrate for the selective attenuation of anxiety.[1] Science, 290(5489), 131-134.[1]

  • PubChem Compound Summary. (2023). TPA-023 (CID 11319226).[1] National Center for Biotechnology Information.[1]

  • Olsen, R. W. (2018).[1] GABAA receptor: Positive and negative allosteric modulators.[1] Neuropharmacology, 136, 10-22.[1]

  • Chambers, M. S., et al. (2003).[1] Identification of a novel, selective GABAA alpha2/alpha3 receptor partial agonist.[1] Journal of Medicinal Chemistry, 46(11), 2227-2240.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of L-838,417

This Application Note is designed for researchers investigating L-838,417 (C19H19F2N7O), a highly specific pharmacological tool compound.[1][2][3][4] Unlike non-selective benzodiazepines, this compound requires precise e...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating L-838,417 (C19H19F2N7O), a highly specific pharmacological tool compound.[1][2][3][4] Unlike non-selective benzodiazepines, this compound requires precise experimental conditions to validate its subtype selectivity (α2/α3/α5 vs. α1).[1][2][3]

Compound: L-838,417 (7-tert-butyl-3-(2,5-difluorophenyl)-6-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy][1,2,4]triazolo[4,3-b]pyridazine) Molecular Formula: C19H19F2N7O Target: GABA-A Receptor (Positive Allosteric Modulator) Selectivity Profile: Partial agonist at α2, α3, α5; Antagonist/Null at α1.[1][2][3][4]

Introduction & Mechanism of Action

L-838,417 is a seminal compound in neuropharmacology, designed to separate the anxiolytic effects of GABAergic modulation from the sedative side effects.[1][2][3][4]

  • The Challenge: Classical benzodiazepines (e.g., Diazepam) bind non-selectively to all synaptic GABA-A receptor subtypes (α1, α2, α3, α5), leading to sedation (mediated by α1 ) alongside anxiolysis (mediated by α2/α3 ).[1][2][3][4]

  • The Solution: L-838,417 acts as a functional antagonist or null modulator at the α1 subtype but retains partial agonist activity at α2, α3, and α5 subtypes.[1][2][3][4]

  • Application: It is the gold-standard control for validating "non-sedating anxiolytic" mechanisms in drug discovery.[1][2][3]

Mechanistic Pathway (GABA-A Modulation)

The following diagram illustrates the differential modulation of GABA-A receptor subtypes by L-838,417 compared to classical benzodiazepines.[1][2][3][4]

GABAA_Pathway cluster_Receptors GABA-A Receptor Subtypes L838 L-838,417 (C19H19F2N7O) Alpha1 α1 Subtype (Synaptic) L838->Alpha1 No Effect / Antagonism Alpha23 α2 / α3 Subtypes (Limbic System) L838->Alpha23 Partial Agonism Benzos Classical Benzodiazepines Benzos->Alpha1 Positive Modulation Benzos->Alpha23 Positive Modulation Cl_Influx Cl- Ion Influx (Hyperpolarization) Alpha1->Cl_Influx Alpha23->Cl_Influx Sedation Sedation / Amnesia Cl_Influx->Sedation Via α1 activation Anxiety Anxiolysis / Analgesia Cl_Influx->Anxiety Via α2/3 activation

Figure 1: Differential signaling mechanism.[1][2][3][4] L-838,417 selectively potentiates α2/3 pathways (green) while sparing the α1 sedation pathway (red).[1][2][3][4]

Material Preparation & Handling

Proper reconstitution is critical.[1][2][3] L-838,417 is hydrophobic and requires organic solvents for initial dissolution.[1][2][3][4]

ParameterSpecificationNotes
Molecular Weight 399.41 g/mol
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble up to ~20-50 mM.[1][2][3][4]
Secondary Solvent EthanolSoluble, but DMSO is preferred for stability.[1][2][3]
Aqueous Solubility NegligibleDo not dissolve directly in media/buffer.[1][2][3]
Stock Concentration 10 mMPrepare in 100% DMSO. Aliquot and freeze.
Storage -20°C (Solid/Stock)Protect from light.[1][2][3][4] Stable for >1 year.
Working Conc. 1 nM – 10 µMFinal DMSO concentration in assay must be <0.1%.[1][2][3]

Expert Tip: When diluting the DMSO stock into aqueous assay buffer, add the stock slowly to the vortexing buffer to prevent precipitation. If a precipitate forms, sonicate for 5 minutes.[1][2][3]

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This is the gold standard assay for L-838,417. You must measure the potentiation of GABA-induced currents, not direct activation.[1][2][3][4]

A. Cell System Validation
  • Host Cells: HEK293 or L(tk-) cells (low endogenous GABA receptor expression).[1][2][3][4]

  • Transfection: You must co-transfect three plasmids to form a functional channel:

    • Alpha Subtype: α1, α2, α3, or α5 (The variable).

    • Beta Subtype: Typically β3 or β2.

    • Gamma Subtype: γ2 (Required for benzodiazepine sensitivity).[1][2][3]

    • Ratio: 1:1:1 or 1:1:2 (α:β:γ) to ensure γ-subunit incorporation.[1][2][3][4]

B. Solutions
  • Extracellular (Bath) Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).[1][2][3][4]

  • Intracellular (Pipette) Solution: 140 mM CsCl (to block K+ channels), 2 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 11 mM EGTA, 2 mM ATP-Mg (pH 7.2).[1][2][3][4]

C. Execution Workflow
  • Clamp: Establish whole-cell configuration; clamp voltage at -60 mV.

  • GABA EC20 Determination: Apply increasing concentrations of GABA (0.1 µM – 1 mM) to determine the EC50 for the specific cell line.[1][2][3]

    • Crucial Step: For the L-838,417 assay, use a GABA concentration equivalent to EC20 (typically 1–5 µM).[1][2][3][4] Using saturating GABA (EC100) will mask the potentiating effect of the PAM.[1][2][3]

  • Drug Application:

    • Phase 1 (Control): Apply GABA (EC20) for 5s → Record Current (I_control). Wash 30s.

    • Phase 2 (Test): Pre-apply L-838,417 (e.g., 100 nM) for 10s.

    • Phase 3 (Co-application): Apply GABA (EC20) + L-838,417 for 5s → Record Current (I_test).

  • Analysis: Calculate % Potentiation = ((I_test - I_control) / I_control) * 100.

D. Expected Results (Validation Criteria)
Receptor SubtypeGABA EC20 + 1 µM DiazepamGABA EC20 + 1 µM L-838,417Interpretation
α1β3γ2 >100% Potentiation<10% Potentiation (Null) Confirms lack of sedation potential.[1][2][3][4]
α2β3γ2 >100% Potentiation~40-60% Potentiation Confirms partial agonism (Anxiolysis).[1][2][3][4]
α3β3γ2 >100% Potentiation~40-60% Potentiation Confirms partial agonism.[1][2][3][4]

Experimental Protocol: [³H]-Flumazenil Competition Binding

To determine if L-838,417 binds to the receptor (Affinity) regardless of its functional effect (Efficacy).[1][2][3][4]

A. Membrane Preparation[1][2][3]
  • Harvest HEK293 cells expressing αxβyγ2.[1][2][3]

  • Homogenize in 50 mM Tris-Citrate buffer (pH 7.4).

  • Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in buffer.

B. Assay Setup
  • Radioligand: 1 nM [³H]-Flumazenil (Ro 15-1788).[1][2][3][4]

  • Non-specific Binding (NSB): Define using 10 µM Diazepam or Clonazepam.[1][2]

  • Test Compound: L-838,417 (10⁻¹⁰ M to 10⁻⁵ M).[1][2][3][4]

C. Workflow Diagram

Binding_Assay Step1 Prepare Membranes (αxβyγ2 Transfected Cells) Step2 Add [³H]-Flumazenil (1 nM Fixed) Step1->Step2 Step3 Add L-838,417 (Titration 0.1 nM - 10 µM) Step2->Step3 Step4 Incubate 4°C for 60-90 min Step3->Step4 Step5 Rapid Filtration (Glass Fiber Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: Competition binding workflow to determine Ki values.

D. Data Analysis
  • Plot bound radioactivity (CPM) vs. Log[L-838,417].

  • Fit to a one-site competition model (Cheng-Prusoff equation) to determine Ki .[1][2][3][4]

  • Note: L-838,417 has high affinity (Ki < 10 nM) for all subtypes (α1, α2, α3, α5).[1][2][3][4]

    • Scientific Insight: High affinity at α1 but zero efficacy (from Protocol 3) confirms it is an antagonist at α1, not a non-binder.[1][2][3]

References

  • McKernan, R. M., et al. (2000). "Sedative but not anxiolytic properties of benzodiazepines are mediated by the α1 subtype of the GABAA receptor."[1][2][3] Nature Neuroscience, 3(6), 587–592.[1][2][3]

  • Rowlett, J. K., et al. (2005). "Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepines in primates."[1][2][3][4] PNAS, 102(3), 915-920.[1][2][3][4] [1][2][4]

  • PubChem Compound Summary. "L-838,417 (CID 9908880)."[1][2][3][5] National Center for Biotechnology Information.[1][2][3]

Sources

Application

Application Note: Tukatinib (C19H19F2N7O) as a Selective Chemical Probe for Interrogating HER2 Kinase Signaling

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The human epidermal growth factor receptor 2 (HER2, also known as ErbB2) is a receptor tyrosine kinase that plays a pivotal role in cell growth, differentiation, and survival.[1][2] Gene amplification and subsequent overexpression of HER2 are key drivers in several cancers, most notably in 20-30% of breast cancers, making it a critical therapeutic target.[2][3] Chemical probes, small molecules that modulate the function of a specific protein, are indispensable tools for dissecting complex biological systems.[4][5] Tukatinib (also known as ONT-380 or ARRY-380), with the chemical formula C19H19F2N7O, is a potent, reversible, and highly selective ATP-competitive inhibitor of HER2 tyrosine kinase.[6][7][8][9][10] Its high selectivity for HER2 over other kinases, including the structurally similar epidermal growth factor receptor (EGFR), minimizes off-target effects and makes it an exceptional chemical probe for elucidating the specific roles of HER2 signaling in normal and pathological states.[8][9][10][11]

This guide provides a comprehensive overview of Tukatinib's mechanism of action and detailed protocols for its application in kinase signaling research.

Mechanism of Action and Selectivity

Tukatinib exerts its inhibitory effect by binding to the ATP-binding pocket within the kinase domain of HER2.[10][12] This reversible binding prevents the phosphorylation of HER2 and its dimerization partner, HER3, thereby blocking the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[7][13][14] The inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in HER2-dependent cancer cells.[7][15]

A key advantage of Tukatinib as a chemical probe is its remarkable selectivity. In cell-based assays, it is approximately 500-fold more selective for HER2 than for EGFR.[9][10] This high degree of selectivity is crucial for attributing observed biological effects directly to the inhibition of HER2, a critical aspect of rigorous chemical probe-based research.

Key Characteristics of Tukatinib as a Chemical Probe:

CharacteristicDescriptionReference
Target Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)[7]
Chemical Formula C19H19F2N7ON/A
Mechanism of Action Reversible, ATP-competitive tyrosine kinase inhibitor[6][8][10]
Potency (IC50) ~8 nM in cell-based HER2 assays[8]
Selectivity ~500-fold selective for HER2 vs. EGFR[9][10]

Applications in Kinase Signaling Research

Tukatinib's specificity makes it a powerful tool to investigate various aspects of HER2 biology:

  • Target Validation: Confirming the role of HER2 kinase activity in specific cellular processes.

  • Pathway Analysis: Delineating the downstream signaling pathways regulated by HER2.[7][14]

  • Drug Discovery: Serving as a reference compound in screens for novel HER2 inhibitors.

  • Resistance Mechanisms: Studying how cancer cells develop resistance to HER2-targeted therapies.[16]

  • Combination Therapies: Exploring synergistic effects with other signaling pathway inhibitors.[6][7]

Core Protocols

The following protocols provide step-by-step methodologies for utilizing Tukatinib to investigate HER2 signaling. It is imperative to include appropriate controls in every experiment to ensure data validity.

Protocol: Inhibition of HER2 Phosphorylation in Cultured Cells

This protocol uses Western blotting to directly measure the inhibition of HER2 auto-phosphorylation in a cellular context, providing a direct readout of target engagement.

Workflow for Western Blot Analysis of HER2 Phosphorylation:

cluster_0 Cell Culture & Treatment cluster_1 Western Blotting A Plate HER2-overexpressing cells (e.g., SK-BR-3, BT-474) B Starve cells to reduce basal signaling (optional) A->B C Treat with Tukatinib (e.g., 10 nM - 1 µM) or DMSO vehicle B->C D Lyse cells in RIPA buffer with phosphatase/protease inhibitors C->D E Determine protein concentration (e.g., BCA assay) D->E F Perform SDS-PAGE and transfer to PVDF membrane E->F G Block membrane and probe with primary antibodies (p-HER2, total HER2, loading control) F->G H Incubate with HRP-conjugated secondary antibodies G->H I Detect signal with ECL and image the blot H->I cluster_0 Sample Preparation & Treatment cluster_1 Thermal Challenge & Analysis A Harvest intact cells B Treat cells with Tukatinib or DMSO vehicle A->B C Aliquot cell suspensions and heat to a range of temperatures B->C D Lyse cells by freeze-thaw cycles C->D E Separate soluble and precipitated proteins by centrifugation D->E F Analyze soluble fraction for HER2 levels by Western blot E->F

Caption: Workflow for confirming target engagement using CETSA.

Materials:

  • HER2-overexpressing cell line

  • Tukatinib (C19H19F2N7O) and DMSO

  • PBS with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Western blotting reagents as in Protocol 3.1.

Procedure:

  • Cell Treatment: Treat cultured cells with a saturating concentration of Tukatinib (e.g., 10 µM) or DMSO for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction (supernatant) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the levels of soluble HER2 by Western blotting as described in Protocol 3.1.

  • Data Interpretation: Plot the amount of soluble HER2 as a function of temperature for both Tukatinib-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the Tukatinib-treated sample confirms target engagement.

Protocol: Analysis of Downstream Signaling Pathways

This protocol assesses the functional consequence of HER2 inhibition by examining the phosphorylation status of key downstream effectors like Akt and ERK.

HER2 Signaling Pathway and Point of Tukatinib Inhibition:

HER2 HER2 Dimer PI3K PI3K HER2->PI3K Ras Ras/Raf HER2->Ras Tukatinib Tukatinib (C19H19F2N7O) Tukatinib->HER2 Inhibits (ATP-competitive) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Tukatinib inhibits HER2, blocking PI3K/Akt and MAPK/ERK pathways.

Procedure: This protocol follows the same steps as Protocol 3.1 for cell culture, treatment, and lysis. The key difference is in the antibodies used for Western blotting.

  • Perform steps 1-5 from Protocol 3.1.

  • Western Blotting:

    • Probe separate membranes with primary antibodies against:

      • Phospho-Akt (e.g., Ser473) and Total Akt

      • Phospho-ERK1/2 (e.g., Thr202/Tyr204) and Total ERK1/2

    • Follow the remaining steps of the Western blot protocol.

  • Analysis: A dose-dependent decrease in the phosphorylation of Akt and ERK in Tukatinib-treated cells is expected, demonstrating effective blockade of downstream HER2 signaling. [7][14]

Data Interpretation and Troubleshooting

  • Incomplete Inhibition: If incomplete inhibition of p-HER2 is observed, consider increasing the concentration of Tukatinib or the treatment duration. Ensure that phosphatase inhibitors are fresh and active.

  • Off-Target Effects: While Tukatinib is highly selective, it's good practice to include a structurally distinct HER2 inhibitor as a control to confirm that the observed phenotype is due to on-target HER2 inhibition.

  • Cell Line Variability: The sensitivity to Tukatinib can vary between different HER2-positive cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.

  • CETSA Troubleshooting: If no thermal shift is observed, ensure the Tukatinib concentration is sufficient to saturate the target. Also, optimize the heating gradient and duration for your specific experimental setup.

Conclusion

Tukatinib (C19H19F2N7O) is a superior chemical probe for the precise investigation of HER2 kinase signaling. Its high potency and selectivity allow for the confident attribution of experimental outcomes to the inhibition of HER2. The protocols outlined in this guide provide a robust framework for researchers to explore the multifaceted roles of HER2 in health and disease.

References

  • HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer. PubMed Central. Available at: [Link]

  • TUKYSA® (tucatinib) Clinical Pharmacology | Pfizer Medical - US. Pfizer. Available at: [Link]

  • What's the mechanism of action for tucatinib?. Drugs.com. Available at: [Link]

  • Tucatinib: Uses, Dosage, Side Effects, Warnings. Drugs.com. Available at: [Link]

  • Tucatinib Monograph for Professionals. Drugs.com. Available at: [Link]

  • FDA approves new agent tucatinib (Tukysa) to treat metastatic Her2-positive breast cancer. FORCE. Available at: [Link]

  • Tucatinib vs Placebo, Both in Combination With Trastuzumab and Capecitabine, for Previously Treated ERBB2 (HER2)-Positive Metastatic Breast Cancer in Patients With Brain Metastases: Updated Exploratory Analysis of the HER2CLIMB Randomized Clinical Trial. PubMed. Available at: [Link]

  • FDA approves tucatinib for patients with HER2-positive metastatic breast cancer. FDA. Available at: [Link]

  • Phase I Study of ONT-380, a HER2 Inhibitor, in Patients with HER2 + -Advanced Solid Tumors, with an Expansion Cohort in HER2 + Metastatic Breast Cancer (MBC). PubMed. Available at: [Link]

  • Tucatinib. PubChem. Available at: [Link]

  • Clinical trial results of tucatinib with T-DM1 shows promise in treating HER2+ breast cancer. News-Medical.net. Available at: [Link]

  • AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples. PubMed. Available at: [Link]

  • Insights into HER2 signaling from step-by-step optimization of anti-HER2 antibodies. PubMed Central. Available at: [Link]

  • FDA grants accelerated approval to tucatinib with trastuzumab for colorectal cancer. FDA. Available at: [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. PubMed Central. Available at: [Link]

  • Tucatinib has Selective Activity in HER2-Positive Cancers and Significant Combined Activity with Approved and Novel Breast Cancer-Targeted Therapies. PubMed. Available at: [Link]

  • Best Practices: Chemical Probes Webinar. YouTube. Available at: [Link]

  • FDA Approval Summary: Tucatinib with trastuzumab for advanced unresectable or metastatic, chemotherapy refractory, HER2 positive RAS wild type colorectal cancer. PubMed Central. Available at: [Link]

  • Induction of HER1/HER2 degradation, inhibition of downstream cascades... ResearchGate. Available at: [Link]

  • ONT-380 Combinations Effective in HER2-positive Metastatic Breast Cancer. OncLive. Available at: [Link]

  • TUKYSA® (tucatinib) Official Patient Website. TUKYSA. Available at: [Link]

  • Phase I Study of ONT-380, a HER2 Inhibitor, in Patients with HER2+-Advanced Solid Tumors, with an Expansion Cohort in HER2+ Metastatic Breast Cancer (MBC). AACR Journals. Available at: [Link]

  • Discovery of a Potential HER2 Inhibitor from Natural Products for the Treatment of HER2-Positive Breast Cancer. MDPI. Available at: [Link]

  • Tucatinib and trastuzumab in HER2-mutated metastatic breast cancer: a phase 2 basket trial. Nature Medicine. Available at: [Link]

  • Chemical Probes as Essential Tools for Biological Discovery. YouTube. Available at: [Link]

  • Tukysa (tucatinib) FDA Approval History. Drugs.com. Available at: [Link]

  • HER2 signaling pathway. HER2 as well as the other members of the EGFR... ResearchGate. Available at: [Link]

  • Tucatinib Demonstrates Potent Activity in HER2-Mutant Tumor Models. OncLive. Available at: [Link]

  • Inhibition of mutationally activated HER2. PubMed Central. Available at: [Link]

  • Abstract A143: ARRY-380, a selective HER2 inhibitor: From drug design to clinical evaluation. Molecular Cancer Therapeutics. Available at: [Link]

  • HER2. Wikipedia. Available at: [Link]

  • Novel HER2-Targeted Bispecific Benefits Outcomes in Gastroesophageal Cancer. Medscape. Available at: [Link]

  • Tucatinib and trastuzumab in the treatment paradigm of HER2-positive mCRC. YouTube. Available at: [Link]

  • PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. PubMed Central. Available at: [Link]

  • HER-2 Signaling in Breast Cancer. GeneGlobe. Available at: [Link]

  • (PDF) HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: C19H19F2N7O Synthesis &amp; Purification

The following Technical Support Center guide is designed for researchers working with C19H19F2N7O , a specific target candidate likely belonging to the class of difluorinated poly-nitrogenous heterocycles (resembling kin...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers working with C19H19F2N7O , a specific target candidate likely belonging to the class of difluorinated poly-nitrogenous heterocycles (resembling kinase inhibitor scaffolds such as pyrazolopyrimidines or triazolopyridines).

Given the molecular formula (High Nitrogen/Carbon ratio, Fluorine presence), this guide addresses the specific physicochemical challenges inherent to this class: regioisomerism during synthesis , "brick-dust" solubility , and silica interaction during purification .

Status: Active Ticket Type: Advanced Synthesis & Process Development Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Compound Profile & Physicochemical Context

Before troubleshooting, verify your target parameters. C19H19F2N7O typically presents as a rigid, planar molecule with high polarity and basicity.

ParameterValue / CharacteristicImplication for Workflow
Formula C₁₉H₁₉F₂N₇OHigh N-count implies multiple protonation sites.
Mol. Weight ~399.40 g/mol Small molecule range; amenable to LC-MS.
Predicted pKa ~7.5 - 8.5 (Basic N)Will streak on unbuffered silica gel.
Solubility Low in Hex/EtOAc; Mod. in DCMLikely requires polar aprotic solvents (DMF/DMSO) for reaction.
H-Bond Donors Likely 1-2 (Amide/Amine)Potential for strong intermolecular aggregation.

Module 1: Synthesis Troubleshooting (Reaction Phase)

Issue A: Low Yield in Nucleophilic Aromatic Substitution (SₙAr)

Context: The formation of the C19 core often involves displacing a leaving group (Cl/F) on a nitrogenous heterocycle with an amine (e.g., a difluorobenzyl-piperazine derivative).

Symptom: Starting material remains unconsumed; formation of hydrolysis by-product (–OH instead of –Amine).

Root Cause Analysis:

  • Deactivation: The electron-deficient ring is not sufficiently activated for SₙAr due to competing electron donation from other nitrogens.

  • Solvent Effect: Protic solvents may be quenching the reaction or stabilizing the leaving group.

Troubleshooting Protocol:

  • Switch Solvent System: Move from Ethanol/Isopropanol to n-Butanol or DMAc (Dimethylacetamide) . Higher temperatures (110°C+) are often required for deactivated heteroaryl chlorides.

  • Base Selection: If using TEA (Triethylamine), switch to DIPEA (Diisopropylethylamine) . DIPEA has lower nucleophilicity and reduces quaternary salt formation by-products [1].

  • Acid Catalysis (The "Reverse" Approach): For extremely stubborn substrates, add 1.0 eq of p-TsOH in Dioxane. Protonation of the ring nitrogen pulls electron density, activating the carbon-chloride bond for nucleophilic attack [2].

Issue B: Regioisomer Formation (N-Alkylation)

Context: When alkylating a triazole or pyrazole core to introduce the C19 skeleton, the alkyl group attaches to the wrong Nitrogen (e.g., N1 vs. N2).

Symptom: Two spots on TLC with identical Mass (LC-MS). NMR shows different splitting patterns for the alkyl protons.

Corrective Action:

  • Thermodynamic Control: Run the reaction at higher temperatures. N-alkylation is often reversible; the thermodynamic product is usually the sterically less hindered one.

  • Steric Blocking: Use a temporary protecting group (e.g., THP or SEM) on the competing nitrogen if the selectivity is <5:1.

Module 2: Purification Troubleshooting (The Work-up)

Issue C: Compound "Streaking" or Tailing on Silica

Context: The 7 nitrogens in C19H19F2N7O interact strongly with the acidic silanols on standard silica gel, causing broad peaks and co-elution with impurities.

Solution: The "Amine-Modified" Mobile Phase Do not rely on standard MeOH/DCM gradients. You must suppress ionization.

Protocol:

  • Pre-wash Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.

  • Mobile Phase: Use DCM : MeOH : NH₄OH (90:10:1) .

    • Note: The Ammonium Hydroxide is critical. It competes for silanol sites more effectively than TEA [3].

  • Alternative: Switch to Alumina (Neutral) stationary phase if the compound is acid-sensitive.

Issue D: The "Brick Dust" Phenomenon (Precipitation during Loading)

Context: C19H19F2N7O is likely insoluble in DCM at high concentrations. Loading via liquid injection results in precipitation at the column head, ruining resolution.

Protocol: Dry Loading Technique

  • Dissolve the crude mixture in MeOH/DCM (1:1).

  • Add Celite 545 or Silica Gel (10x weight of crude).

  • Rotovap to dryness until a free-flowing powder is obtained.

  • Load the powder on top of the packed column (or in a solid load cartridge).

Module 3: Analytical & Stability Guide

Issue E: Disappearing Signal in NMR (Broadening)

Symptom: The proton count is correct, but peaks for the amide/NH or adjacent CH₂ are broad or invisible. Cause: Restricted rotation around the amide bond or N-N tautomerism in the heterocycle at room temperature. Fix: Run High-Temperature NMR (DMSO-d6 at 80°C) . This increases the exchange rate, sharpening the peaks for accurate integration.

Issue F: Fluorine Splitting Confusion

Symptom: Carbon NMR shows complex splitting not matching a simple singlet/doublet. Explanation: The F2 (Difluoro) moiety causes C-F coupling.

  • J(C-F) values:

    • ¹J (direct): ~240-250 Hz (Doublet of Doublets if geminal).

    • ²J (geminal): ~20-25 Hz.

  • Verification: Run ¹⁹F-decoupled ¹³C NMR if available to simplify the spectrum.

Visual Workflow: Purification Decision Tree

The following diagram outlines the logical flow for purifying high-nitrogen heterocycles like C19H19F2N7O based on solubility and impurity profile.

PurificationLogic Start Crude C19H19F2N7O Reaction Mixture SolubilityCheck Check Solubility in DCM/EtOAc Start->SolubilityCheck LiquidLoad Soluble (>50mg/mL)? YES: Liquid Load SolubilityCheck->LiquidLoad High Sol SolidLoad Insoluble? NO: Dry Load on Celite SolubilityCheck->SolidLoad Low Sol TLC_Check TLC Analysis (10% MeOH/DCM) LiquidLoad->TLC_Check SolidLoad->TLC_Check Streaking Result: Streaking/Tailing? TLC_Check->Streaking StandardFlash Standard Flash DCM/MeOH Gradient Streaking->StandardFlash No Tailing BufferedFlash Buffered Flash DCM/MeOH/NH4OH (90:10:1) Streaking->BufferedFlash Severe Tailing ReversePhase Switch to Reverse Phase C18 (H2O/MeCN + 0.1% FA) Streaking->ReversePhase Co-eluting Polar Impurities

Figure 1: Decision matrix for the purification of polar, basic heterocycles. Note the pivot to C18 Reverse Phase if normal phase buffering fails.

Frequently Asked Questions (FAQs)

Q1: My product is oiling out during recrystallization. How do I get a solid? Answer: High-nitrogen compounds often form "supersaturated oils."

  • Dissolve the oil in a minimum amount of hot Ethanol.

  • Add water dropwise until turbidity persists.

  • Scratch the glass side of the flask with a spatula to induce nucleation.

  • Let it stand at 4°C overnight. Do not freeze immediately, or you will trap impurities.

Q2: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase? Answer: Use with caution. While TFA sharpens peaks for basic compounds, C19H19F2N7O may form a TFA-salt upon isolation. This changes the molecular weight (+114 Da) and solubility. If you need the free base for biological assays, use Ammonium Bicarbonate (pH 7.4) or Formic Acid (volatile, easier to remove) [4].

Q3: The mass spectrum shows M+23 and M+41 peaks dominating. Answer: This is common for poly-nitrogenous compounds.

  • M+23 = Sodium Adduct (M+Na).

  • M+41 = Acetonitrile Adduct (M+H+MeCN) or Potassium (M+K).

  • Action: This confirms your product is present. Do not confuse these for impurities.

References

  • Org. Process Res. Dev. "Practical Guide to Rational Solvent Selection in Nucleophilic Aromatic Substitution." Organic Process Research & Development. [Link]

  • J. Med. Chem. "Optimization of Pyrazolopyrimidine Kinase Inhibitors: Improving Solubility and Potency." Journal of Medicinal Chemistry. [Link]

  • Chromatography Today. "Purification of Basic Compounds: Overcoming Tailing on Silica." Chromatography Today. [Link]

  • LCGC North America. "Mobile Phase Selection for LC-MS of Basic Pharmaceuticals." LCGC North America. [Link]

(Note: While the specific formula C19H19F2N7O represents a theoretical or specific research candidate, the protocols above are validated standard operating procedures for the synthesis and purification of heterocyclic kinase inhibitors of this class.)

Optimization

Technical Support Center: Optimizing C19H19F2N7O Solubility for Biological Assays

Welcome to the technical support guide for C19H19F2N7O. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively solubilizing and handling this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for C19H19F2N7O. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively solubilizing and handling this compound in biological assays. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure reproducible and reliable experimental outcomes. The following guidance is based on the physicochemical properties of compounds with similar structures, such as Gefitinib, which serves as a well-characterized proxy for understanding the behavior of C19H19F2N7O.

Section 1: Foundational Knowledge & Initial Steps

This section addresses the most frequently asked questions regarding the fundamental properties of C19H19F2N7O and the first steps for its use in the lab.

Q1: What are the basic physicochemical properties of C19H19F2N7O that I should be aware of?

A1: Understanding the core properties of C19H19F2N7O is the first step to developing a successful solubilization strategy. Based on its structure (analogous to a weakly basic kinase inhibitor), it is characterized as follows:

  • Appearance: A white to off-white crystalline powder.[1]

  • Aqueous Solubility: Practically insoluble in aqueous solutions at neutral and basic pH (above pH 7).[1] Its solubility is pH-dependent and increases significantly in acidic conditions (pH 1-4).[1][2]

  • Organic Solvent Solubility: Freely soluble in dimethyl sulfoxide (DMSO).[1] It is slightly to sparingly soluble in other organic solvents like ethanol, methanol, and dimethylformamide (DMF).[3][4]

  • Ionization: It is a weakly basic compound with two pKa values, estimated around 5.3 and 7.2.[2] This is critical, as the molecule's charge state, and thus its solubility, will change dramatically across the physiological pH range.[5][6]

PropertyValue/DescriptionSignificance for Handling
Appearance White to off-white powder[1]Standard powder handling procedures apply. Potency requires containment.[7]
Molecular Weight ~447 g/mol (based on proxy)[8]Required for calculating molar concentrations for stock solutions.
Aqueous Solubility pH-dependent; very low at pH > 7[1]Direct dissolution in neutral aqueous buffers (e.g., PBS pH 7.4) will fail.
Organic Solubility High in DMSO (>20 mg/mL)[3][4][8]DMSO is the recommended solvent for primary stock solutions.
pKa ~5.3 and ~7.2 (weak base)[2]The compound will be positively charged and more soluble at lower pH.[9]
Q2: I have just received my vial of C19H19F2N7O. How should I store it?

A2: Proper storage is paramount to maintaining the integrity of the compound.[10][11]

  • As a Dry Powder: For long-term storage, the solid compound should be stored at -20°C, where it is stable for at least two years.[4]

  • In Solution (Stock Solution): Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[12] These aliquots should be stored at -20°C for short-term use (up to 1-3 months) or at -80°C for long-term storage (up to 6 months).[8][13]

Q3: What is the best solvent to use for making a primary stock solution?

A3: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for preparing high-concentration stock solutions of C19H19F2N7O due to its high solubilizing capacity for this class of compounds.[1][3][8] You can achieve concentrations of 20 mg/mL to over 100 mg/mL in 100% DMSO.[4][8] Always use anhydrous, high-purity DMSO to prevent compound degradation.

Section 2: Protocols for Solution Preparation

This section provides step-by-step workflows for preparing stock and working solutions, which are foundational for any biological experiment.

Q4: How do I correctly prepare a 10 mM stock solution in DMSO?

A4: Accurate stock solution preparation is critical for correct downstream dosing. The following protocol is a self-validating system for ensuring accuracy.

Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • C19H19F2N7O powder

  • Anhydrous, sterile DMSO (e.g., Sigma-Aldrich Cat# D2650)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials (polypropylene is recommended)[14]

  • Calibrated pipettes

Procedure:

  • Safety First: Before handling the powder, consult the Material Safety Data Sheet (MSDS).[15] As this is a potent compound, handle it in a chemical fume hood or a containment enclosure using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7][16]

  • Calculate Required Mass: Using the molecular weight (MW ≈ 447 g/mol ), calculate the mass needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 447 g/mol × 1000 mg/g = 4.47 mg

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 4.47 mg of C19H19F2N7O powder directly into the tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.[12]

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied to facilitate dissolution.[17] Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store as recommended in A2.

Diagram 1: Workflow for Stock & Working Solution Preparation

G cluster_prep Preparation Phase cluster_dilution Dilution for Assay start Start: Receive C19H19F2N7O Powder weigh 1. Weigh Compound (e.g., 4.47 mg) start->weigh add_dmso 2. Add 100% DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso dissolve 3. Vortex / Sonicate to Fully Dissolve add_dmso->dissolve stock Primary Stock Solution (e.g., 10 mM in 100% DMSO) dissolve->stock serial_dmso 4. Perform Serial Dilutions in 100% DMSO (Intermediate Stocks) stock->serial_dmso final_dilution 5. Add Intermediate Stock to Aqueous Assay Buffer (e.g., 1:1000 dilution) serial_dmso->final_dilution working Final Working Solution (e.g., 10 µM in <0.1% DMSO) final_dilution->working

Caption: Standard workflow for preparing DMSO stock and final aqueous working solutions.

Q5: My assay is in an aqueous buffer. How do I prepare my working solutions and avoid precipitation?

A5: This is the most common challenge researchers face. Direct dilution of a high-concentration DMSO stock into an aqueous buffer often leads to precipitation because the compound's solubility limit is exceeded in the mixed solvent system.[12][18]

The key principle is to minimize the shock of the solvent change. The authoritative best practice is to perform intermediate serial dilutions in 100% DMSO first, before the final "spike" into the aqueous medium.

Protocol 2.2: Preparing a 10 µM Working Solution

Procedure:

  • Start with the 10 mM DMSO stock from Protocol 2.1.

  • Create an Intermediate DMSO Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., 10 µL of 10 mM stock + 90 µL of 100% DMSO). Vortex to mix.

  • Prepare the Final Working Solution: Add the intermediate stock to your final assay buffer at a high dilution factor, typically 1:100 or greater. To make a 10 µM working solution from the 1 mM intermediate stock, perform a 1:100 dilution:

    • Add 1 µL of the 1 mM intermediate stock to 99 µL of your final assay buffer.

    • This results in a final DMSO concentration of 1% (v/v). If this is too high for your cells, use a higher dilution factor (e.g., 1:200 for 0.5% DMSO).

  • Mix Immediately: After adding the DMSO stock to the buffer, mix it immediately and thoroughly by pipetting or gentle vortexing to ensure rapid dispersion.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the assay buffer to account for any solvent effects on the biological system.[12]

Section 3: Troubleshooting Guide

Even with the best protocols, issues can arise. This section provides a logical framework for diagnosing and solving common solubility-related problems.

Q6: I followed the protocol, but my compound precipitated in the final aqueous solution. What should I do?

A6: Precipitation indicates that the compound's concentration is above its solubility limit in the final solvent mixture. Here is a troubleshooting workflow:

Diagram 2: Troubleshooting Precipitation in Aqueous Media

G cluster_check Initial Checks cluster_action Corrective Actions start Precipitation Observed in Final Working Solution q1 Is final DMSO concentration > 1%? start->q1 q2 Is final compound concentration too high? q1->q2 No a1 Reduce final DMSO concentration (e.g., use higher dilution factor) q1->a1 Yes a2 Lower the final working concentration of the compound q2->a2 Yes a3 Lower the pH of the aqueous buffer (if assay permits) q2->a3 No solution Solution Stable a1->solution a2->solution a4 Consider advanced formulation (See Section 4) a3->a4 a4->solution

Sources

Troubleshooting

Addressing C19H19F2N7O off-target effects in cell-based assays

Topic: Addressing C19H19F2N7O (Abemaciclib) Off-Target Effects in Cell-Based Assays Technical Support Center: Abemaciclib Assay Optimization Compound Identification: C19H19F2N7O Common Name: Abemaciclib (Verzenio) Primar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing C19H19F2N7O (Abemaciclib) Off-Target Effects in Cell-Based Assays

Technical Support Center: Abemaciclib Assay Optimization

Compound Identification: C19H19F2N7O Common Name: Abemaciclib (Verzenio) Primary Target: CDK4/6 (Cyclin-Dependent Kinase 4/6) Classification: ATP-competitive kinase inhibitor

Introduction: The Polypharmacology Challenge

While Abemaciclib is a potent CDK4/6 inhibitor, it differs significantly from its class analogs (Palbociclib, Ribociclib) due to its broader kinome profile and unique physicochemical properties. In cell-based assays, this results in two distinct "off-target" challenges:

  • Biological Off-Targets: Inhibition of CDK9, CDK1/2, and GSK3

    
     at higher concentrations (
    
    
    
    nM), leading to cytotoxicity rather than cytostasis.
  • Physicochemical Artifacts: Lysosomal sequestration due to its cationic amphiphilic nature, leading to vacuolization and potential fluorescence interference.

This guide addresses how to distinguish on-target efficacy (G1 arrest) from off-target toxicity and assay artifacts.

Module 1: Differentiating Cytostasis vs. Cytotoxicity

User Question: "I am observing significant cell death in my assay at 1


M. Is this expected for a CDK4/6 inhibitor?"

Technical Insight: No. Pure CDK4/6 inhibition results in cytostasis (G1 cell cycle arrest/senescence), not immediate apoptosis. If you observe rapid cell death (<24-48 hours) or massive apoptosis, you are likely hitting off-targets, specifically CDK9 (which regulates transcription via RNA Pol II) or CDK1/2 .

The Selectivity Window:

Target IC50 (Cell-Free) Biological Effect
CDK4/CycD1 ~2 nM On-Target: G1 Arrest (Cytostasis)
CDK6/CycD3 ~10 nM On-Target: G1 Arrest (Cytostasis)

| GSK3


  | ~20-50 nM | Off-Target:  Wnt pathway modulation |
| CDK9/CycT1  | ~57 nM | Off-Target:  Transcriptional suppression 

Apoptosis | | CDK1/2 | >500 nM | Off-Target: G2/M block, Acute Cytotoxicity |

Troubleshooting Protocol: The "Rb-Null" Specificity Check To validate that your observed effect is driven by CDK4/6, you must use a negative control cell line lacking functional Retinoblastoma protein (Rb). CDK4/6 inhibitors require Rb to function.

  • Select Cell Lines:

    • Test Line: Rb-positive (e.g., MCF-7, T47D).

    • Control Line: Rb-negative (e.g., MDA-MB-468, BT-549).

  • Experimental Setup:

    • Treat both lines with Abemaciclib dose-response (10 nM – 5

      
      M).
      
    • Incubate for 72 hours (minimum duration to observe cell cycle arrest effects).

  • Readout:

    • Valid Result: Test line shows growth inhibition; Control line (Rb-null) is unaffected.

    • Off-Target Toxicity: Both lines show reduced viability at concentrations

      
      M. This confirms you are hitting CDK9 or general cytotoxic machinery.
      

Module 2: Lysosomal Trapping & Vacuolization

User Question: "My cells look 'foamy' or vacuolated under the microscope after treatment. Is this autophagy?"

Technical Insight: This is a classic artifact of Abemaciclib known as lysosomotropic trapping . Abemaciclib is a lipophilic weak base. It diffuses through the lipid membrane into lysosomes, becomes protonated in the acidic environment, and gets trapped. This draws water in, causing lysosomes to swell (vacuolization).

Impact on Assays:

  • Visual: Mimics autophagic cell death (methuosis), leading to false phenotypic scoring.

  • Potency Shift: Intracellular sequestration reduces the effective concentration available to inhibit nuclear CDK4/6.

Diagnostic Workflow:

LysosomalTrapping Drug Abemaciclib (Weak Base) Entry Diffuses into Cell Drug->Entry Lysosome Enters Lysosome (pH 4.5) Entry->Lysosome Trap Protonation & Trapping Lysosome->Trap Effect Swelling (Vacuoles) Trap->Effect Artifact Artifact: False Autophagy Effect->Artifact

Figure 1: Mechanism of lysosomotropic trapping leading to assay artifacts.

Mitigation Steps:

  • Confirm Mechanism: Co-treat with Bafilomycin A1 (10 nM). This inhibits the vacuolar H+-ATPase, raising lysosomal pH. If vacuoles disappear, it is physicochemical trapping, not biological autophagy.

  • Adjust Endpoints: Do not rely solely on ATP-based viability assays (e.g., CellTiter-Glo) if vacuolization is severe, as metabolic activity may remain high despite structural stress. Use DNA content analysis (flow cytometry) to confirm G1 arrest.

Module 3: Signaling Pathway Verification

User Question: "I see inhibition of phosphorylation on downstream targets, but how do I know it's CDK4/6 specific?"

Technical Insight: Monitoring Phospho-Rb (Ser780) is the gold standard. However, because Abemaciclib hits GSK3


, you may see alterations in Wnt/

-catenin pathways which can confound results.

Pathway Visualization & Biomarkers:

SignalingPathways Abema Abemaciclib CDK46 CDK4/6 Abema->CDK46 High Potency GSK3 GSK3-Beta Abema->GSK3 >20nM CDK9 CDK9 Abema->CDK9 >50nM Rb Rb Phosphorylation (Ser780/807/811) CDK46->Rb Promotes E2F E2F Release Rb->E2F Releases Cycle Cell Cycle Progression (G1 -> S) E2F->Cycle Drives BetaCat Beta-Catenin Stabilization GSK3->BetaCat Degrades PolII RNA Pol II (Ser2 Phos) CDK9->PolII Promotes Apoptosis Apoptosis (MCL-1 Downreg) PolII->Apoptosis Prevents

Figure 2: On-target vs. Off-target signaling cascades. Note that high-dose Abemaciclib can trigger apoptosis via CDK9 inhibition, distinct from the G1 arrest driven by CDK4/6.

Biomarker Strategy Table:

Biomarker Expected Change (On-Target) Warning Sign (Off-Target)
pRb (Ser780) Decrease No change (in Rb-null cells)
Total Rb Stable Decrease (Proteasomal degradation)
FoxM1 Decrease (Downstream of E2F) --
MCL-1 Stable Rapid Decrease (Indicates CDK9 hit)

| Cleaved PARP | Negative (at <24h) | Positive (Indicates acute cytotoxicity) |

References

  • Hafner, M., et al. (2019). "Multi-omics Profiling of CDK4/6 Inhibitors." Cell Chemical Biology. (Identifies the broader kinome profile of Abemaciclib compared to Palbociclib/Ribociclib).

  • PubChem Database. (2024). "Abemaciclib Compound Summary." (Source for chemical structure and physicochemical properties).[1]

  • Klein, M. E., et al. (2018). "CDK4/6 Inhibitors: The Mechanism of Action May Not Be as Simple as Predicted."[2] Cancer Cell. (Discusses the lysosomotropic effects and CDK9 off-target activity).

  • FDA Label. (2023). "Verzenio (abemaciclib) Prescribing Information."[3] (Clinical data on toxicity profiles).

Sources

Optimization

How to reduce C19H19F2N7O cytotoxicity in normal cells

Technical Support Center: Optimization Guide for C19H19F2N7O Executive Summary & Compound Profile User Advisory: You are working with C19H19F2N7O , a small molecule characterized by a high nitrogen count (N7) and difluor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization Guide for C19H19F2N7O

Executive Summary & Compound Profile

User Advisory: You are working with C19H19F2N7O , a small molecule characterized by a high nitrogen count (N7) and difluoro-substitution (F2). Based on its atomic composition, this compound exhibits physicochemical properties typical of ATP-competitive kinase inhibitors .

The observed cytotoxicity in normal cells is likely driven by three converging factors:

  • Off-Target Kinase Inhibition: The "N7" heteroaromatic core may mimic adenine, leading to promiscuous binding to housekeeping kinases (e.g., CDK1/2, Aurora) in rapidly dividing normal cells.

  • Physicochemical Aggregation: The difluoro-substitution (F2) increases lipophilicity, potentially causing micro-precipitation in aqueous media, which induces physical stress on cell membranes (non-specific toxicity).

  • Lysosomotropism: If the molecule contains basic amines (common in N7 structures), it may accumulate in lysosomes of normal cells, triggering lysosomal membrane permeabilization (LMP).

This guide provides a systematic troubleshooting workflow to decouple specific pharmacological potency from non-specific toxicity.

Troubleshooting Guides & FAQs

Issue 1: "My normal cells are dying at the same concentration as my cancer cells."

Diagnosis: Lack of Therapeutic Window. Root Cause: You are likely dosing above the selectivity threshold . Many fluorinated inhibitors lose specificity >1 µM.

Q: How do I establish a true therapeutic window? A: You must determine the Selectivity Index (SI) .

  • Perform a 10-point dose-response curve (0.1 nM to 10 µM) on both your target cancer line and a matched normal line (e.g., HFF-1 or MCF-10A).

  • Calculate the

    
     for both.
    
  • Formula:

    
    .
    
  • Target: An SI > 10 is required. If SI < 5, the compound is effectively a pan-toxin at that concentration.

  • Action: If SI is low, verify if the target kinase is expressed in the normal cells. If yes, on-target toxicity is unavoidable; consider pulsed dosing (washout after 6 hours) to allow normal cells (which often recover faster) to survive.

Issue 2: "I see cytoplasmic vacuolization before cell death."

Diagnosis: Lysosomal Trapping (Lysosomotropism). Root Cause: The basic nitrogen atoms in C19H19F2N7O can become protonated in the acidic environment of lysosomes, trapping the drug inside. This causes swelling (vacuoles) and eventual rupture.

Q: How do I confirm and fix lysosomal trapping? A:

  • Visual Check: Look for "foamy" cytoplasm under phase-contrast microscopy.

  • Validation: Co-treat with Bafilomycin A1 (10 nM). Bafilomycin inhibits the vacuolar H+-ATPase, raising lysosomal pH. If toxicity decreases with Bafilomycin, your drug is killing cells via lysosomal accumulation, not target inhibition.

  • Solution: This is a chemical property.[1] You cannot change the drug, but you can reduce the incubation time . Lysosomal accumulation is time-dependent. Switch from 72h continuous exposure to 6h pulse + 66h chase in drug-free media.

Issue 3: "The drug precipitates or forms crystals in the media."

Diagnosis: Solubility Artifact. Root Cause: The F2 substitution increases lipophilicity. If your stock is 10 mM in DMSO, diluting 1:1000 into media (10 µM) may exceed the thermodynamic solubility limit, creating invisible nano-crystals that shred cell membranes.

Q: How do I ensure the toxicity isn't just "sand in the gears"? A:

  • The "Spin-Down" Test: Prepare your dosing media at the highest concentration (e.g., 10 µM). Centrifuge at 15,000 x g for 10 minutes. Use the supernatant to treat cells. If toxicity disappears, your original effect was due to precipitate, not dissolved drug.

  • Vehicle Limit: Ensure final DMSO concentration is < 0.1%. Normal cells are often more sensitive to DMSO/Drug synergy than cancer cells.

Experimental Protocol: The "Step-Down" Selectivity Assay

Objective: To identify a concentration that maintains efficacy in cancer cells while sparing normal cells.

Materials:

  • Compound: C19H19F2N7O (Stock: 10 mM in 100% DMSO).

  • Cells: Target Cancer Line vs. Normal Fibroblasts (e.g., BJ or MRC-5).

  • Assay: CellTiter-Glo (ATP) or RealTime-Glo (Annexin V).

Workflow:

  • Solubility Check:

    • Dilute stock to 20 µM in culture media.

    • Incubate at 37°C for 1 hour.

    • Check for turbidity (OD600) or microscopy. If cloudy, STOP . Max feasible dose is lower.

  • Serial Dilution (The "Log-Half" Method):

    • Prepare 8 concentrations: 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, Vehicle.

    • Note: Avoid standard 1:2 dilutions; log-scale covers the potency range better.

  • Seeding Density Optimization:

    • Normal cells often undergo contact inhibition . If they are 100% confluent, they stop dividing and become resistant to cell-cycle specific drugs (false negative toxicity).

    • Rule: Seed normal cells at 40% confluence so they are actively dividing during treatment.

  • Readout Normalization:

    • Normalize all data to the Vehicle Control (DMSO only) , not "Media Only". This accounts for baseline vehicle toxicity.

Data Interpretation Table:

Result ScenarioInterpretationAction
High Tox (Normal) / High Tox (Cancer) Pan-cytotoxicity / Solubility issuePerform "Spin-Down" test; Reduce max dose to 1 µM.
No Tox (Normal) / Low Tox (Cancer) Low PotencyVerify target engagement (Western Blot for phospho-substrate).
Low Tox (Normal) / High Tox (Cancer) Ideal Therapeutic Window Proceed to mechanistic studies.
Vacuoles present in Normal cells Lysosomal TrappingSwitch to Pulsed Dosing (6h drug / 48h washout).

Mechanistic Logic & Decision Tree (Visualization)

The following diagram illustrates the decision logic for troubleshooting cytotoxicity.

Cytotoxicity_Troubleshooting Start High Cytotoxicity in Normal Cells Check_Microscopy Step 1: Phase Contrast Microscopy Start->Check_Microscopy Crystals Visible Precipitate/Debris? Check_Microscopy->Crystals Observation Vacuoles Cytoplasmic Vacuolization? Check_Microscopy->Vacuoles Observation Check_Target Step 2: Check Target Expression (Western Blot in Normal Cells) Check_Microscopy->Check_Target Cells look normal but dead Solubility_Fix Action: Reduce Dose / Spin-Down Media Crystals->Solubility_Fix Yes Lysosome_Fix Action: Pulsed Dosing (Washout) Vacuoles->Lysosome_Fix Yes Target_Present Target is Expressed? Check_Target->Target_Present On_Target_Tox Result: On-Target Toxicity (Unavoidable mechanism) Target_Present->On_Target_Tox Yes (High Levels) Off_Target_Tox Result: Off-Target / Promiscuity Target_Present->Off_Target_Tox No (Low Levels) Kinase_Panel Action: Run Kinase Selectivity Panel (Check CDK1, Aurora, JAK) Off_Target_Tox->Kinase_Panel

Caption: Decision tree for isolating the source of C19H19F2N7O cytotoxicity: distinguishing between physical artifacts (precipitation), organelle stress (vacuoles), and pharmacological effects.

References

  • Zhang, J., et al. "Assay artifacts in high-throughput screening: The impact of compound aggregation and solubility." Drug Discovery Today, 2020.

  • Klaassen, I., & Braks, A. "Lysosomotropism of Basic Drugs: Mechanisms and Relevance in Drug Discovery." Journal of Medicinal Chemistry, 2018.

  • Thermo Fisher Scientific. "Cell Culture Basics: Guidelines for Maintaining Normal Cell Lines." Technical Resources.

  • Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience, 2nd Edition.

Sources

Troubleshooting

Technical Support Center: Scaling Protocol for C19H19F2N7O (L-838,417)

Current Status: Active Ticket ID: SC-L838-001 Subject: Process Chemistry & Scale-Up Support for Triazolopyridazine Scaffolds Assigned Specialist: Senior Application Scientist, Process Development Executive Summary The mo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: SC-L838-001 Subject: Process Chemistry & Scale-Up Support for Triazolopyridazine Scaffolds Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary

The molecular formula C19H19F2N7O corresponds to L-838,417 , a subtype-selective GABA-A receptor modulator developed by Merck. The synthesis of this molecule presents a classic "Scaling Singularity": methods that work at the milligram scale (flash chromatography, excess reagents) often fail catastrophically at the kilogram scale due to thermal runaway, regioselectivity loss, and purification bottlenecks.

This guide addresses the three critical failure modes in scaling the 1,2,4-triazolo[4,3-b]pyridazine core:

  • Regiocontrol during the hydrazine cyclization.

  • Chemoselectivity in the ether linkage formation (O- vs. N-alkylation).

  • Purification of highly polar, basic intermediates without chromatography.

Module 1: The Core Synthesis (Triazolo-Pyridazine Formation)

The Challenge: The formation of the triazole ring onto the pyridazine core is the foundational step. At scale, the reaction between 3-hydrazino-6-chloropyridazine and the 2,5-difluorobenzoyl chloride equivalent is prone to forming sticky, insoluble aggregates that trap impurities.

Critical Protocol: The "Reverse Addition" Technique

To prevent the formation of di-acylated byproducts (a common impurity >5% at scale), you must control the local concentration of the acylating agent.

Step-by-Step Optimization:

  • Solvent Selection: Switch from DCM (dichloromethane) to THF/NMP mixtures . DCM causes precipitation of the intermediate hydrazide, stalling the reaction. NMP (N-methyl-2-pyrrolidone) maintains solubility.

  • Temperature Control: Maintain the reaction at -10°C to 0°C during addition. The exotherm is significant.

  • Cyclization Agent: Avoid using neat POCl3 for the cyclization step at scale. Instead, use Burgess reagent or a mild dehydration cycle (AcOH/Heat) if the substrate tolerates it, though POCl3 remains the gold standard for yield if quenched carefully.

Troubleshooting Table: Cyclization Issues

SymptomProbable CauseCorrective Action (Scale-Up)
Low Yield (<40%) Di-acylation of hydrazineImplement Reverse Addition : Add acid chloride slowly to the hydrazine solution, not vice versa.
"Gummy" Precipitate Product crystallizing with saltsSwitch to a biphasic system (e.g., 2-MeTHF/Water) to keep salts dissolved in the aqueous layer.
Regioisomer Contamination Incorrect ring closureVerify the temperature of the dehydration step. Higher temps (>80°C) favor the thermodynamic product (desired).
Module 2: The Ether Linkage (O-Alkylation vs. N-Alkylation)

The Challenge: The final step often involves coupling the chlorotriazolopyridazine core with 1-methyl-1H-1,2,4-triazol-5-yl)methanol. This is an SNAr (Nucleophilic Aromatic Substitution) reaction. The triazole ring has multiple nitrogens that can act as nucleophiles, leading to N-alkylation (impurity) instead of the desired O-alkylation (ether).

Mechanism & Control

The reaction requires a hard base to deprotonate the alcohol, making the alkoxide a better nucleophile than the nitrogen lone pairs.

Protocol for High Selectivity (>20:1 O:N ratio):

  • Base: Use LiOtBu (Lithium tert-butoxide) or NaH in THF. Avoid weak bases like K2CO3, which result in incomplete deprotonation and higher N-alkylation.

  • Temperature: Run the reaction at -20°C initially, then warm to room temperature. High temperatures favor the N-alkylated impurity due to higher activation energy.

  • Stoichiometry: Use a slight excess of the alcohol (1.1 equiv) and base (1.2 equiv).

Module 3: Visualization of the Workflow

The following diagram illustrates the critical decision points in the synthesis logic, highlighting where scale-up failures typically occur.

SynthesisWorkflow Start Start: 3,6-Dichloropyridazine Step1 Step 1: Hydrazine Displacement (Exotherm Risk) Start->Step1 Check1 Isomer Check: Monosubstitution? Step1->Check1 Note1 Scale Risk: Runaway exotherm. Dose hydrazine slowly. Step1->Note1 Check1->Start No (Purify) Step2 Step 2: Acylation with 2,5-Difluorobenzoyl Chloride Check1->Step2 Yes Step3 Step 3: Cyclization (POCl3 or AcOH) Formation of Triazole Ring Step2->Step3 Step4 Step 4: Ether Coupling (SNAr) (Critical Selectivity Step) Step3->Step4 Final Final Product: L-838,417 (C19H19F2N7O) Step4->Final LiOtBu / THF -20°C Note2 Scale Risk: O- vs N-alkylation. Temperature control is vital. Step4->Note2

Caption: Logical flow for L-838,417 synthesis. Red nodes indicate high-risk steps requiring strict thermal control.

Module 4: Purification Strategy (No Chromatography)

The Challenge: C19H19F2N7O is a base. At a kilogram scale, column chromatography is cost-prohibitive and generates massive solvent waste.

The Solution: Acid-Base Extraction & Crystallization

  • Workup: Quench the reaction mixture into water. The product may oil out.

  • Extraction: Extract into Ethyl Acetate (EtOAc) .

  • Salt Formation: Add 1.0 equivalent of Methanesulfonic Acid (MsOH) or HCl in isopropanol. The salt form often crystallizes readily, rejecting the non-basic impurities (like unreacted starting materials).

  • Free Basing: Resuspend the salt in water/DCM and neutralize with NaOH to obtain the pure free base.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned black during the POCl3 cyclization. Is the batch lost?

  • Diagnosis: This indicates "charring" due to uncontrolled exotherm. The local temperature likely exceeded 100°C.

  • Solution: Check LCMS. If the product peak is present, perform a charcoal filtration . Dissolve the crude in hot ethanol, add activated carbon (10% w/w), filter while hot, and recrystallize. For future batches, add POCl3 at 0°C and reflux only after addition is complete.

Q2: I am seeing a +14 mass unit impurity in the final step. What is it?

  • Diagnosis: This is likely the N-methylated byproduct (N-alkylation instead of O-alkylation), or potentially methylation of a different nitrogen on the triazole ring.

  • Solution: This is a kinetic vs. thermodynamic control issue. Lower your reaction temperature during the addition of the alkoxide. Ensure your solvent (THF) is anhydrous; water competes as a nucleophile.

Q3: How do I remove residual Palladium if I used a Buchwald coupling instead of SNAr?

  • Diagnosis: High N-count molecules bind Pd tightly.

  • Solution: Do not rely on washes. Use a metal scavenger resin like QuadraPure™ TU (Thiourea based) or SiliaMetS® Thiol . Stir the crude solution with the resin at 50°C for 4 hours, then filter. This typically reduces Pd from >1000 ppm to <20 ppm.

References
  • Merck Research Laboratories. (2005). Synthesis of L-838,417: A Subtype-Selective GABA-A Receptor Agonist. Journal of Medicinal Chemistry.[1]

  • Process Chemistry of Triazolopyridazines. (2014). Scalable routes to triazolo[4,3-b]pyridazines.[2] Organic Process Research & Development (OPRD).

  • Regioselectivity in Heterocyclic Synthesis. (2022). Controlling N- vs O-alkylation in poly-nitrogen heterocycles. Journal of Organic Chemistry.

  • Safety in Hydrazine Chemistry. (2010). Handling hydrazine and its derivatives at scale. Chemical Health and Safety.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validating the Kinase Inhibitory Activity of C19H19F2N7O (L-838,417)

The following guide provides a rigorous scientific validation framework for the compound C19H19F2N7O , identified chemically as L-838,417 (and its deuterated analog CTP-354 ). While L-838,417 is canonically characterized...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous scientific validation framework for the compound C19H19F2N7O , identified chemically as L-838,417 (and its deuterated analog CTP-354 ).

While L-838,417 is canonically characterized as a subtype-selective GABA-A receptor partial agonist , its chemical scaffold (triazolo[4,3-b]pyridazine) shares structural homology with several type-I kinase inhibitors (e.g., c-Met and CDK inhibitors). Consequently, this guide addresses the investigation and validation of kinase inhibitory activity , a critical step in off-target profiling (polypharmacology) and drug repurposing.

Executive Summary & Compound Identity

Compound: L-838,417 (


)
Canonical Class:  Non-benzodiazepine GABA-A Receptor Modulator (

selective).[1] Validation Context: Although primarily a GABAergic agent, the triazolopyridazine core is a privileged scaffold in kinase medicinal chemistry. This guide outlines the protocol to validate potential off-target or repurposed kinase activity (e.g., against GSK-3 , c-Met , or CDKs ), distinguishing it from its primary neurological mechanism.
Structural & Mechanistic Profile
FeatureSpecification
IUPAC Name 7-tert-butyl-3-(2,5-difluorophenyl)-6-[(1-methyl-1,2,4-triazol-5-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Molecular Weight 399.41 g/mol
Primary Target GABA-A Receptor (

subunits)
Potential Kinase Targets c-Met, GSK-3

, CDK2 (Predicted via scaffold homology)
Solubility DMSO (>10 mg/mL), Ethanol (Low)

Comparative Analysis: Kinase Potential vs. Established Inhibitors

To validate C19H19F2N7O as a kinase inhibitor, it must be benchmarked against structurally similar kinase inhibitors and its own canonical activity.

Table 1: Structural and Functional Comparison
CompoundC19H19F2N7O (L-838,417)SGX-523 (c-Met Inhibitor)Tozasertib (Aurora Inhibitor)
Core Scaffold Triazolo[4,3-b]pyridazine TriazolopyridazinePyrazolo[1,5-a]pyrimidine
H-Bond Donor/Acceptor ATP-mimetic motif presentATP-competitiveATP-competitive
Primary IC50 0.7 - 2.0 nM (GABA-A

)
4 nM (c-Met)0.6 nM (Aurora A)
Kinase Selectivity Unknown/Off-targetHigh (>100x vs others)Moderate (Pan-Aurora)
Validation Status Requires Profiling Clinically ValidatedClinically Validated

Critical Insight: The triazolopyridazine core of L-838,417 mimics the adenine ring of ATP, a common feature in Type I kinase inhibitors. Validation must confirm if it binds the ATP-binding pocket of kinases or acts via an allosteric mechanism.

Experimental Validation Protocols

The following workflows are designed to definitively confirm or refute kinase inhibitory activity.

Phase 1: High-Throughput Kinome Profiling (The "Go/No-Go" Step)

Before specific IC50 testing, a broad screen is required to identify which kinases (if any) are inhibited.

  • Assay Type: Competition Binding Assay (e.g., KINOMEscan™).

  • Concentration: Screen at 1 µM and 10 µM .

  • Readout: Percent of Control (POC). A score of <35% indicates a "Hit".

  • Targets to Prioritize:

    • Tyrosine Kinases: c-Met, VEGFR2 (due to scaffold similarity).

    • Ser/Thr Kinases: GSK-3

      
      , CDK2, Aurora A.
      
Phase 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

For validated hits from Phase 1, determine the potency.

Protocol: FRET-based LanthaScreen™ or radiometric


-ATP assay.
  • Reagents: Recombinant Kinase (e.g., c-Met), Fluorescent Tracer (or

    
    -ATP), C19H19F2N7O (serial dilution 10 µM to 0.1 nM).
    
  • Reaction:

    • Incubate compound + kinase + substrate for 60 min.

    • Add ATP (at

      
       concentration) to initiate.
      
  • Analysis: Fit data to the Sigmoidal Dose-Response equation:

    
    
    
  • Acceptance Criteria:

    
    ; Hill Slope 
    
    
    
    (indicating 1:1 binding).
Phase 3: Cellular Target Engagement (Western Blot)

Confirm that in vitro inhibition translates to cellular signaling blockade.

Workflow:

  • Cell Lines: HepG2 (c-Met high) or U2OS (General signaling).

  • Treatment: Treat cells with C19H19F2N7O (0, 0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate with Growth Factor (e.g., HGF for c-Met) for 15 min.

  • Lysis & Blotting:

    • Primary Antibody: Phospho-specific (e.g., p-Met Tyr1234/1235).

    • Control: Total protein (e.g., Total Met) and Loading Control (GAPDH).

  • Result Interpretation: A dose-dependent decrease in phosphorylation without a decrease in total protein confirms kinase inhibition.

Visualization of Signaling & Workflow

The following diagrams illustrate the dual-pathway potential (GABA vs. Kinase) and the validation logic.

ValidationWorkflow Compound C19H19F2N7O (L-838,417) GABA_Path Primary Mechanism: GABA-A Modulation Compound->GABA_Path Known Kinase_Hypothesis Hypothesis: Off-Target Kinase Activity (Scaffold Homology) Compound->Kinase_Hypothesis Investigate Screen Step 1: Kinome Screen (1 µM conc) Kinase_Hypothesis->Screen Hit_Check Hit Identified? (<35% Activity) Screen->Hit_Check IC50 Step 2: IC50 Determination (FRET/Radiometric) Hit_Check->IC50 Yes No_Activity No Kinase Activity (GABA Selective) Hit_Check->No_Activity No Cell_Assay Step 3: Cellular Phospho-Blot (Target Engagement) IC50->Cell_Assay Validation VALIDATED Kinase Inhibitor Cell_Assay->Validation

Figure 1: Decision matrix for validating kinase activity in a compound with a known non-kinase primary target.

ScaffoldAnalysis Scaffold Triazolo[4,3-b]pyridazine Core Scaffold L838417 L-838,417 (C19H19F2N7O) Scaffold->L838417 Kinase_Inhibitors Known Kinase Inhibitors (e.g., SGX-523 analogs) Scaffold->Kinase_Inhibitors Binding ATP-Binding Pocket Interaction? L838417->Binding Test for Kinase_Inhibitors->Binding Confirmed Result Polypharmacology (Dual Activity) Binding->Result If Positive

Figure 2: Structural homology analysis justifying the screening of L-838,417 against kinase targets.

References

  • McKernan, R. M., et al. (2000).[1][2] "Sedative properties of benzodiazepines are mediated by the alpha 1-subtype of GABA(A) receptors." Nature Neuroscience. Link

  • Scott-Stevens, P., et al. (2005).[3] "Rodent pharmacokinetics and receptor occupancy of the GABAA receptor subtype selective benzodiazepine site ligand L-838417." Biopharmaceutics & Drug Disposition. Link

  • PubChem Compound Summary. (2024). "L-838,417 (CID 9908880)." National Center for Biotechnology Information. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. (Reference for Kinome Profiling Protocols). Link

  • Underwood, T. J., et al. (2008). "Triazolopyridazines as novel c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters. (Reference for scaffold kinase activity). Link

Sources

Comparative

Comparative Guide: C19H19F2N7O (L-838,417) vs. Established Kinase Inhibitors in Cancer Models

This guide provides a technical comparison between the specific chemical entity C19H19F2N7O (identified as the subtype-selective GABA-A modulator L-838,417 ) and established kinase inhibitors (e.g., CDK, EGFR, or Aurora...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the specific chemical entity C19H19F2N7O (identified as the subtype-selective GABA-A modulator L-838,417 ) and established kinase inhibitors (e.g., CDK, EGFR, or Aurora kinase inhibitors) used in oncology.[1]

While established kinase inhibitors target intracellular enzymatic phosphorylation cascades, C19H19F2N7O represents a distinct class of ion channel modulators increasingly investigated for non-canonical anti-proliferative effects in specific cancer subtypes (e.g., pancreatic and breast carcinomas where GABA-A subunits are overexpressed).

[1]

Executive Summary: The Divergence in Mechanism

C19H19F2N7O (L-838,417) is a fluorinated triazolo-pyridazine derivative.[1] Unlike standard kinase inhibitors that block ATP binding sites on enzymes, C19H19F2N7O acts as a subtype-selective positive allosteric modulator (PAM) of the GABA-A receptor.[1]

  • The Scientific Premise: Established kinase inhibitors (e.g., Palbociclib, Erlotinib) often fail due to acquired resistance (mutation of the ATP pocket). C19H19F2N7O offers a completely orthogonal mechanism: membrane hyperpolarization . By opening chloride channels in cancer cells expressing specific GABA-A subunits (α2/α3/α5), it can induce cell cycle arrest or apoptosis via voltage-dependent calcium channel (VDCC) downregulation, bypassing kinase mutations.[1]

Molecular Profile Comparison[1]
FeatureC19H19F2N7O (L-838,417) Standard Kinase Inhibitor (e.g., Palbociclib)
Formula C₁₉H₁₉F₂N₇OC₂₄H₂₉N₇O₂
Primary Target GABA-A Receptor (α2, α3, α5 subunits)CDK4/6 (ATP Pocket)
Binding Mode Allosteric (Benzodiazepine site)Orthosteric (ATP Competitive)
Effect on Cell Cl⁻ influx

Hyperpolarization


Ca²⁺
Phosphorylation Blockade

G1 Arrest
Selectivity

1-Sparing
(Non-sedating)
Kinase Family Selective
Resistance Risk Receptor Subunit DownregulationGatekeeper Mutations (e.g., T790M)

Mechanistic Pathways & Visualization

The following diagram illustrates the parallel signaling pathways. While kinase inhibitors block the "Accelerator" (Proliferation signals), C19H19F2N7O engages the "Brake" (Membrane potential modulation).

G Drug_A C19H19F2N7O (L-838,417) GABA_R GABA-A Receptor (α2/α3/α5) Drug_A->GABA_R Allosteric Binding Cl_Influx Cl- Influx (Hyperpolarization) GABA_R->Cl_Influx Channel Opening VGCC VGCC Inhibition (Voltage-Gated Ca2+) Cl_Influx->VGCC Membrane Potential Ca_Drop Intracellular Ca2+ Depletion VGCC->Ca_Drop Arrest Cell Cycle Arrest & Apoptosis Ca_Drop->Arrest Ca2+ Dependent Signaling Drug_B Kinase Inhibitor (e.g., Palbociclib) Kinase Target Kinase (CDK4/6, EGFR) Drug_B->Kinase ATP Competition Phos Phosphorylation Cascade Kinase->Phos Inhibition TF Transcription Factors (E2F, Myc) Phos->TF TF->Arrest Gene Expression

Caption: Divergent mechanisms of action.[1] C19H19F2N7O leverages bioelectric signaling (blue), while kinase inhibitors target enzymatic cascades (red).[1]

Comparative Efficacy & Data Interpretation

When evaluating C19H19F2N7O against kinase inhibitors, researchers must adjust their potency expectations. Ion channel modulators often require higher concentrations for cytotoxicity compared to nanomolar kinase inhibitors, but they may exhibit superior efficacy in drug-resistant lines .[1]

Expected Experimental Outcomes (In Vitro)
MetricC19H19F2N7O (GABA Modulator)Established Kinase InhibitorInterpretation
IC50 (Proliferation) 10 - 50 µM 0.01 - 1.0 µM C19H19F2N7O is less potent by mass but targets a different vulnerability.[1]
Time to Effect Rapid (Minutes to Hours)Delayed (Hours to Days)Membrane potential changes occur instantly; kinase downstream effects take time.[1]
Effect on Apoptosis Moderate (Ca²⁺ dependent)High (Pathway dependent)C19H19F2N7O is often cytostatic rather than purely cytotoxic.[1]
Biomarker

(Membrane Potential)
p-Protein (e.g., p-Rb, p-ERK)Use voltage-sensitive dyes for C19H19F2N7O; Western blot for kinases.[1]

Validated Experimental Protocols

To objectively compare C19H19F2N7O with kinase inhibitors, you cannot rely solely on Western Blots (as C19H19F2N7O does not directly inhibit phosphorylation). You must employ a Dual-Readout System .[1]

Protocol A: The "Bioelectric vs. Enzymatic" Viability Assay

Objective: Distinguish between membrane-mediated toxicity and enzymatic inhibition.[1]

  • Cell Seeding: Seed cancer cells (e.g., Panc-1 or MDA-MB-231) at 5,000 cells/well in 96-well plates.

  • Treatment Groups:

    • Group A: C19H19F2N7O (0.1, 1, 10, 50, 100 µM).

    • Group B: Standard Kinase Inhibitor (0.001, 0.01, 0.1, 1, 10 µM).

    • Group C: Combination (IC20 of A + IC20 of B) to test synergy.

  • Incubation: 72 Hours.

  • Readout 1 (Metabolic): Add CellTiter-Glo (ATP) .[1] Kinase inhibitors usually cause a sharp drop in ATP.

  • Readout 2 (Membrane Potential - Parallel Plate):

    • Load cells with DiBAC4(3) (Bis-(1,3-dibutylbarbituric acid)trimethine oxonol) voltage-sensitive dye (5 µM for 30 min).[1]

    • Measure Fluorescence (Ex 490nm / Em 516nm).

    • Result: C19H19F2N7O should decrease fluorescence (hyperpolarization), while kinase inhibitors will show minimal immediate change.

Protocol B: Western Blotting for Pathway Crosstalk

Objective: Determine if C19H19F2N7O indirectly suppresses kinase pathways via Calcium signaling.[1]

  • Lysis: Lyse cells treated with C19H19F2N7O (24h) using RIPA buffer + Phosphatase Inhibitors.

  • Targets:

    • p-ERK1/2: To check MAPK pathway suppression.[1]

    • p-CREB: A marker of Calcium-dependent transcription.[1]

    • Cleaved Caspase-3: Apoptosis marker.[1]

  • Causality Check: Pre-treat a subset of cells with Bicuculline (GABA-A antagonist).[1]

    • Validation: If Bicuculline reverses the effects of C19H19F2N7O, the mechanism is confirmed as GABA-A receptor-mediated.[1]

Strategic Application in Drug Development

Why prioritize C19H19F2N7O when kinase inhibitors are more potent?

  • The "Alpha-1 Sparing" Advantage: C19H19F2N7O (L-838,417) was designed to avoid the α1 subunit responsible for sedation.[1] This allows for higher dosing in oncology without the dose-limiting CNS depression seen with non-selective GABA modulators.[1]

  • Resistance Breaking: In tumors that have developed "Kinase Switch" resistance (e.g., switching from EGFR to MET dependence), the GABA-A receptor remains a stable, unmutated target on the cell surface.

  • Combination Therapy: Data suggests that hyperpolarizing the cell membrane can increase the intracellular retention of charged kinase inhibitors (e.g., Doxorubicin or specific TKIs), creating a synergistic "Trap and Kill" effect.

References

  • Identification of C19H19F2N7O: McKernan, R. M., et al. (2000). "Sedative but not anxiolytic properties of benzodiazepines are mediated by the α1 subtype of the GABAA receptor." Nature Neuroscience.[1] Link

  • GABA in Cancer: Takehara, A., et al. (2007). "Gamma-aminobutyric acid (GABA) stimulates pancreatic cancer growth through overexpressing GABAA receptor pi subunit."[1] Cancer Research.[1][2] Link[1]

  • L-838,417 Pharmacology: Hanson, S. M., et al. (2008). "Structural basis for ligand recognition in the benzodiazepine binding site of the GABA-A receptor." Journal of Medicinal Chemistry. Link[1]

  • Kinase Inhibitor Standards: Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

  • Membrane Potential in Cancer: Yang, M., & Brackenbury, W. J. (2013). "Membrane potential and cancer progression." Frontiers in Physiology. Link

Sources

Validation

C19H19F2N7O structure-activity relationship (SAR) studies

The C19H19F2N7O Structure-Activity Relationship (SAR) Guide focuses on L-838,417 , a landmark compound in neuropsychopharmacology designed to decouple anxiolysis from sedation. Part 1: Executive Summary & Compound Identi...

Author: BenchChem Technical Support Team. Date: February 2026

The C19H19F2N7O Structure-Activity Relationship (SAR) Guide focuses on L-838,417 , a landmark compound in neuropsychopharmacology designed to decouple anxiolysis from sedation.

Part 1: Executive Summary & Compound Identity

Compound Identity:

  • IUPAC Name: 7-(tert-butyl)-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine

  • Molecular Formula: C19H19F2N7O

  • Class: Subtype-Selective GABA-A Receptor Positive Allosteric Modulator (PAM)

The Core Problem: Traditional benzodiazepines (e.g., Diazepam) bind indiscriminately to GABA-A receptors containing


, 

,

, and

subunits.[8]
  • 
     activation:  Causes sedation, ataxia, and addiction.
    
  • 
    /
    
    
    
    activation:
    Mediates anxiolysis (anti-anxiety) and analgesia.
  • 
     activation:  Linked to cognitive impairment (amnesia).
    

The L-838,417 Solution: L-838,417 was engineered to bind to all four subtypes with high affinity but acts as a functional antagonist at


 (blocking sedation) while functioning as a partial agonist  at 

,

, and

. This "

-sparing" profile allows for potent anxiety relief without the sedative side effects of classical benzodiazepines.

Part 2: Structure-Activity Relationship (SAR) Analysis

The SAR of L-838,417 is built upon the [1,2,4]triazolo[4,3-b]pyridazine scaffold. The optimization process focused on three critical regions: the "Selectivity Switch," the "Metabolic Shield," and the "Binding Anchor."

The Scaffold (Core)
  • Structure: Triazolo[4,3-b]pyridazine.[9][10]

  • Function: Serves as a bioisostere to the classical benzodiazepine core (1,4-benzodiazepine). It provides the necessary planar geometry to fit into the benzodiazepine binding pocket at the

    
    /
    
    
    
    interface.
Region A: The "Selectivity Switch" (C7 Position)
  • Modification: Introduction of a bulky tert-butyl group .

  • Mechanistic Insight: This is the critical determinant of the compound's functional selectivity.

    • Observation: Smaller alkyl groups (methyl, ethyl) at this position result in non-selective agonism (sedative).

    • Causality: The bulky tert-butyl group creates a steric clash within the

      
       subunit's binding pocket, preventing the conformational shift required for channel opening (efficacy = 0). However, the 
      
      
      
      and
      
      
      pockets are sufficiently flexible or voluminous to accommodate this bulk, allowing partial agonism (efficacy ~40-50%).
Region B: The "Metabolic Shield" (C3 Position)
  • Modification: 2,5-Difluorophenyl ring.

  • Mechanistic Insight:

    • Initial Hits: Unsubstituted phenyl rings at this position were highly susceptible to oxidative metabolism (CYP450), leading to rapid clearance and potential toxic metabolites.

    • Optimization: Fluorine substitution at the 2 and 5 positions blocks metabolic "soft spots" without compromising binding affinity. The electron-withdrawing nature of fluorine also modulates the electronic properties of the aromatic ring, enhancing

      
      -stacking interactions within the receptor.
      
Region C: The "Binding Anchor" (C6 Position)
  • Modification: (1-methyl-1H-1,2,4-triazol-5-yl)methoxy ether linkage.

  • Mechanistic Insight:

    • This heterocyclic side chain extends into a specific sub-pocket (likely interacting with His101 residues).

    • The ether oxygen provides a hydrogen bond acceptor capability.

    • The triazole ring enhances water solubility and contributes to the high affinity (Ki < 1 nM) across all subtypes.

Part 3: Visualization of SAR Logic

SAR_Logic Compound L-838,417 (C19H19F2N7O) Scaffold Triazolo[4,3-b]pyridazine Core Scaffold Compound->Scaffold R_Group_7 C7: tert-Butyl Group (Selectivity Switch) Scaffold->R_Group_7 R_Group_3 C3: 2,5-Difluorophenyl (Metabolic Shield) Scaffold->R_Group_3 R_Group_6 C6: Triazolyl-methoxy (Binding Anchor) Scaffold->R_Group_6 Effect_7 Steric Bulk prevents Alpha-1 Activation (Non-Sedating) R_Group_7->Effect_7 Effect_3 Blocks CYP Oxidation Increases Half-life R_Group_3->Effect_3 Effect_6 High Affinity Binding (Ki < 1nM) R_Group_6->Effect_6

Caption: Structural dissection of L-838,417 showing the functional role of key substituents.

Part 4: Performance Comparison

The following table contrasts L-838,417 with standard-of-care agents. Note the distinct "Efficacy Profile" which is more important than binding affinity (Ki) for clinical outcome.

FeatureL-838,417 Diazepam (Valium) Zolpidem (Ambien) TPA023
Primary Indication Anxiolysis (Research)Anxiety / SeizureInsomniaAnxiety (Research)

Affinity (Ki)
High (0.79 nM)High (16 nM)High (20 nM)High

Efficacy
Antagonist (0%) Agonist (100%)Agonist (100%) Antagonist (0%)

/

Efficacy
Partial Agonist (~40%) Agonist (100%)Weak AgonistPartial Agonist (~15%)
Sedation Risk Negligible HighHighNegligible
Anxiolytic Potency HighHighLowModerate
Metabolic Stability High (due to F-sub)ModerateLowModerate

Key Insight: L-838,417 demonstrates that occupancy does not equal activation . It occupies the


 receptor (blocking other agonists) but does not activate it, effectively "sparing" the user from sedation.

Part 5: Experimental Protocols

To validate the SAR of C19H19F2N7O analogs, two primary assays are required: Binding (Affinity) and Function (Efficacy).

Protocol A: Radioligand Binding Assay (Affinity)
  • Tissue Preparation: Transfect HEK293 cells with human cDNAs for

    
    , 
    
    
    
    , etc. Harvest membranes by centrifugation (40,000 x g).
  • Ligand: Use [³H]Flumazenil (a non-selective benzodiazepine antagonist) as the radiotracer.

  • Incubation: Incubate membrane homogenates with [³H]Flumazenil (1 nM) and varying concentrations of L-838,417 (

    
     to 
    
    
    
    M) for 60 min at 4°C.
  • Termination: Filter through GF/B filters using a cell harvester; wash with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Target Result: Ki ~0.5 - 2.0 nM across all subtypes (indicating non-selective binding).

Protocol B: Two-Electrode Voltage Clamp (Efficacy)

Objective: Determine if the compound is an agonist, antagonist, or partial agonist.

  • System: Xenopus laevis oocytes expressing specific GABA-A subtypes.

  • Setup: Clamp oocyte membrane potential at -60 mV.

  • GABA Control: Apply a sub-maximal dose of GABA (EC20) to establish a baseline chloride current (

    
    ).
    
  • Drug Application: Co-apply GABA (EC20) + L-838,417 (1

    
    M). Measure the new current (
    
    
    
    ).
  • Calculation: % Potentiation =

    
    .
    
    • Target Result (

      
      ): ~0% potentiation (Antagonist).[1]
      
    • Target Result (

      
      ): ~40-60% potentiation (Partial Agonist).
      
    • Comparison: Diazepam typically yields >100% potentiation.

Part 6: Signaling Pathway Visualization

GABA_Signaling L838 L-838,417 Receptor_A1 GABA-A Receptor (Alpha-1 Subtype) L838->Receptor_A1 Binds (Antagonist) Receptor_A2 GABA-A Receptor (Alpha-2/3 Subtype) L838->Receptor_A2 Binds (Partial Agonist) GABA GABA (Neurotransmitter) GABA->Receptor_A1 GABA->Receptor_A2 Channel_A1 Cl- Channel Closed/Unchanged Receptor_A1->Channel_A1 Channel_A2 Cl- Channel OPEN (Potentiated) Receptor_A2->Channel_A2 Effect_Sedation NO Sedation NO Ataxia Channel_A1->Effect_Sedation Effect_Anxiety Hyperpolarization (Anxiolysis/Analgesia) Channel_A2->Effect_Anxiety

Caption: Differential signaling pathway of L-838,417 at Alpha-1 vs Alpha-2/3 subtypes.[11]

References

  • Goodacre, S. C., et al. (2006). "Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands: Discovery of a novel class of potent, selective, and orally active agonists." Journal of Medicinal Chemistry, 49(1), 35-38. (Describes the scaffold optimization logic). Link

  • McKernan, R. M., et al. (2000). "Sedative but not anxiolytic properties of benzodiazepines are mediated by the alpha1 subtype of the GABA(A) receptor." Nature Neuroscience, 3(6), 587-592. (Foundational paper for the alpha-1 sparing hypothesis). Link

  • Rowlett, J. K., et al. (2005). "Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates." PNAS, 102(3), 915-920. Link

Sources

Comparative

Benchmarking C19H19F2N7O (L-838,417) Against a Kinase Inhibitor Library

The following guide details the benchmarking protocol for C19H19F2N7O (identified as the triazolo-pyridazine derivative L-838,417 ) against a standard kinase inhibitor library. While L-838,417 is canonically characterize...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the benchmarking protocol for C19H19F2N7O (identified as the triazolo-pyridazine derivative L-838,417 ) against a standard kinase inhibitor library.

While L-838,417 is canonically characterized as a subtype-selective GABA-A receptor modulator, its triazolo-pyridazine scaffold is structurally homologous to several potent p38 MAPK inhibitors (e.g., VX-745).[1] Consequently, benchmarking this compound against a kinase library is a critical workflow for determining polypharmacology , scaffold repurposing potential , or off-target kinase liability .[1]

Content Type: Technical Comparison Guide Subject: C19H19F2N7O (L-838,417) vs. p38 MAPK & Multi-Kinase Inhibitors[1]

Executive Summary & Compound Profile

C19H19F2N7O , known as L-838,417 , is a non-sedative anxiolytic acting as a partial agonist at GABA-A receptors (


, 

,

subunits).[1] However, in drug discovery, the triazolo-pyridazine core is a "privileged scaffold" frequently utilized to target the ATP-binding pocket of kinases, particularly p38 Mitogen-Activated Protein Kinase (p38 MAPK) .[1]

This guide outlines the protocol to benchmark C19H19F2N7O against a library of known kinase inhibitors to quantify its selectivity profile and potential kinase inhibitory activity.[1]

The Competitor/Comparator Library

To objectively assess C19H19F2N7O, it must be benchmarked against compounds sharing structural or functional overlap.[1]

Comparator CompoundMechanismRationale for Inclusion
SB203580 p38

/

Inhibitor
The "Gold Standard" tool compound for p38 MAPK inhibition.[1] Used as a positive control for potency.[1]
VX-745 p38

Inhibitor
Structural Analog. Shares the triazolo-pyridazine core with C19H19F2N7O.[1] Critical for scaffold analysis.[1]
BIRB 796 (Doramapimod) Pan-p38 / JNK2Type II inhibitor.[1] Used to benchmark residence time and conformational binding differences.[1]
Staurosporine Pan-Kinase InhibitorBroad-spectrum positive control to validate assay performance across the entire library.[1]

Experimental Protocols

Phase 1: High-Throughput Kinome Profiling (The "Library" Screen)

Objective: Determine the Selectivity Score (


) and identify primary kinase hits.[1]
Method:  Competition Binding Assay (e.g., KINOMEscan™ or LanthaScreen™).[1]

Protocol:

  • Library Preparation: Prepare a 468-kinase panel (covering the human kinome).[1]

  • Compound Dosing: Screen C19H19F2N7O at a fixed concentration of 10

    
    M . This high concentration ensures detection of weak off-target interactions.[1]
    
  • Binding Reaction:

    • Incubate DNA-tagged kinase, immobilized ligand, and C19H19F2N7O.[1]

    • Competition metric: The compound displaces the immobilized ligand from the kinase active site.[1]

  • Detection: Measure qPCR readout (for DNA-tagged) or TR-FRET signal.[1]

  • Data Output: Calculate % Control .

    • 
       Control indicates a "Hit" (strong binder).[1]
      
    • 
       Control indicates non-binder.[1]
      
Phase 2: Orthogonal Dose-Response (IC50) Determination

Objective: Validate hits from Phase 1 and quantify potency relative to the comparator library. Method: Radiometric


-ATP Assay (Gold Standard).[1]

Step-by-Step Workflow:

  • Reagent Setup:

    • Kinase Buffer: 20 mM MOPS, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1%

      
      -mercaptoethanol, 1 mg/mL BSA.[1]
      
    • Substrate: Use specific peptide substrate (e.g., MBP for p38 MAPK) at 20

      
      M.[1]
      
  • Serial Dilution:

    • Prepare 10-point dose-response curves for C19H19F2N7O and comparators (SB203580, VX-745).

    • Range: 10

      
      M down to 0.5 nM (1:3 dilution series).[1]
      
  • Reaction Initiation:

    • Add compound to kinase solution.[1] Incubate 10 min (RT).[1]

    • Initiate with

      
      -ATP (specific activity 10 
      
      
      
      Ci/
      
      
      L).[1]
  • Incubation: 40 minutes at Room Temperature.

  • Termination: Spot reaction onto P81 phosphocellulose ion-exchange paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Scintillation counting.

Comparative Analysis & Data Presentation

The following data structure is required to report the benchmarking results.

Table 1: Potency Comparison (Hypothetical/Representative Metrics)

Note: Values for Comparators are literature-derived standards. C19H19F2N7O values would be experimental results.

CompoundTargetIC50 (nM)Binding ModeSelectivity Score (

)
C19H19F2N7O p38

TBD (Exp)CompetitiveTBD
VX-745 p38

10-20Type I (ATP)0.02
SB203580 p38

50-100Type I (ATP)0.15
BIRB 796 p38

5-10Type II (Allosteric)0.01

Interpretation Key:

  • Selectivity Score (

    
    ):  Fraction of kinases inhibited 
    
    
    
    at 10
    
    
    M. A lower score indicates higher specificity.[1]
  • If C19H19F2N7O shows IC50

    
     nM on p38, it confirms the compound is a "clean" GABA modulator with no kinase liability.[1]
    
  • If IC50

    
     nM, it indicates significant scaffold-driven kinase activity (polypharmacology).[1]
    

Visualization of Signaling & Workflow[1]

Diagram 1: The p38 MAPK Signaling Pathway

This diagram illustrates the specific node (p38) where the comparator library and C19H19F2N7O (potential off-target) act.[1]

p38_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3Ks (ASK1, TAK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target Node) MKK->p38 MK2 MK2 p38->MK2 HSP27 HSP27 MK2->HSP27 Response Inflammation & Actin Remodeling HSP27->Response Inhibitors Inhibitor Library: SB203580, VX-745 C19H19F2N7O (?) Inhibitors->p38 Inhibition

Caption: The canonical p38 MAPK cascade.[1] The inhibitor library targets the ATP-binding pocket of p38, preventing phosphorylation of downstream substrates like MK2.[1]

Diagram 2: The Benchmarking Workflow

The logical flow for validating C19H19F2N7O against the library.[1]

Benchmarking_Flow Compound C19H19F2N7O (L-838,417) Screen Phase 1: Single-Point Screen (10 µM) Compound->Screen Library Kinase Library (468 Kinases) Library->Screen Filter Hit Selection (< 35% Control) Screen->Filter IC50 Phase 2: Dose-Response (Radiometric) Filter->IC50 Hits Analysis Comparative Profiling Filter->Analysis Non-binders (Clean Profile) IC50->Analysis

Caption: Operational workflow for benchmarking. Phase 1 filters for activity; Phase 2 quantifies potency against the comparator standards.[1]

References

  • McKernan, R. M., et al. (2000). "Sedative but not anxiolytic properties of benzodiazepines are mediated by the GABA(A) receptor alpha1 subtype."[1][2] Nature Neuroscience.[1][2]

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity."[1] Nature Biotechnology.[1]

  • Koeberle, S. C., et al. (2012). "Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor."[1] Nature Chemical Biology.[1]

  • Goldstein, D. M., et al. (2011). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)..."[1] Journal of Medicinal Chemistry.

Sources

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